1,3-Bis(trimethylsilyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(3-trimethylsilylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDMOMIMRPHKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493882 | |
| Record name | (1,3-Phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-89-1 | |
| Record name | (1,3-Phenylene)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,3-Bis(trimethylsilyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Silylated Aromatics
1,3-Bis(trimethylsilyl)benzene is a member of the organosilicon family, a class of compounds that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical development. The incorporation of trimethylsilyl (TMS) groups onto an aromatic scaffold imparts unique physical and chemical properties that can be leveraged for a multitude of applications. This guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its handling, application, and further investigation.
As a Senior Application Scientist, it is crucial to not only present data but also to provide context and practical insights. The choice of a particular reagent or building block in a research and development setting is often dictated by its physical characteristics. Properties such as boiling point, solubility, and density are not mere numbers; they are critical parameters that inform process design, reaction setup, and purification strategies. This guide is structured to deliver this information in a clear and accessible format, supported by experimental considerations and safety protocols.
Molecular Identity and Structure
This compound is characterized by a central benzene ring substituted at the meta positions with two trimethylsilyl groups. This substitution pattern influences the molecule's symmetry, polarity, and intermolecular interactions, which in turn govern its macroscopic physical properties.
Figure 1: 2D structure of this compound.
Core Physical Properties
The physical state and characteristics of a compound are paramount for its practical use. The table below summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂Si₂ | [1] |
| Molecular Weight | 222.48 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 120 °C at 25 mmHg | [1] |
| Refractive Index | 1.482 | [1] |
| Flash Point | >60 °C (140 °F) | [1] |
Insights and Causality:
The liquid state of this compound at room temperature is a direct consequence of its molecular structure. The two bulky, non-polar trimethylsilyl groups disrupt the crystal lattice packing that might otherwise be expected for a disubstituted benzene derivative, thereby lowering the melting point. The boiling point of 120 °C at a reduced pressure of 25 mmHg indicates that this compound is amenable to purification by vacuum distillation. The relatively high flash point suggests it is a combustible liquid rather than a highly flammable one, which has implications for its safe handling and storage.
Solubility Profile
While quantitative solubility data for this compound is not extensively reported, the presence of the two trimethylsilyl groups renders the molecule largely non-polar. This structural feature dictates its solubility in various solvents.
General Solubility:
-
Soluble: Expected to be soluble in common non-polar organic solvents such as hexanes, toluene, and diethyl ether. The trimethylsilyl groups enhance van der Waals interactions with these solvents.
-
Sparingly Soluble to Insoluble: Expected to have very low solubility in polar solvents like water and methanol. A related compound, 1,3-bis[(trimethylsilyl)ethynyl]benzene, is noted to be soluble in N,N-dimethylformamide and methanol, but practically insoluble in water[2].
Experimental Rationale:
When selecting a solvent for a reaction involving this compound, a non-polar or weakly polar aprotic solvent is generally a suitable starting point. For purification via chromatography, a solvent system based on a non-polar mobile phase like a hexane/ethyl acetate gradient would be appropriate.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR:
-
A sharp singlet in the upfield region (approximately 0.2-0.4 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups.
-
A complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) for the four protons on the benzene ring. Due to the meta-substitution, these protons will exhibit characteristic splitting patterns.
-
-
¹³C NMR:
-
A signal for the methyl carbons of the trimethylsilyl groups in the aliphatic region (around 0-5 ppm).
-
Multiple signals in the aromatic region (approximately 120-150 ppm) corresponding to the non-equivalent carbons of the benzene ring.
-
-
Infrared (IR) Spectroscopy:
-
Strong C-H stretching vibrations from the methyl groups around 2950-2850 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Characteristic Si-C stretching and bending vibrations, typically observed in the fingerprint region (below 1500 cm⁻¹).
-
Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 222.
-
A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 207 is expected, which is characteristic of trimethylsilyl compounds.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. The available safety data indicates that this compound is a combustible liquid[1][4].
Key Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Fire: In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Figure 2: Key GHS hazard information for this compound.
Experimental Protocols for Physical Property Determination
To ensure the accuracy and reproducibility of experimental data, standardized protocols should be followed. Below are detailed, self-validating methodologies for determining the key physical properties of liquid samples like this compound.
Boiling Point Determination (Micro-scale Method)
This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or a William's tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end using a Bunsen burner. Place the sealed capillary, open-end down, into the liquid sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is above the oil level.
-
Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Validation: Repeat the measurement at least twice to ensure consistency. The values should agree within 1-2 °C. Record the atmospheric pressure at the time of the measurement.
Figure 3: Workflow for micro-scale boiling point determination.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identification and purity assessment.
Methodology:
-
Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Cleaning and Validation: Clean the prism thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. Perform a second measurement to ensure the reading is reproducible.
Figure 4: Workflow for refractive index measurement.
Conclusion
This compound is a valuable organosilicon compound with a distinct set of physical properties that make it suitable for a range of applications in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, underpinned by an understanding of the structure-property relationships. While some experimental data, particularly spectroscopic information, remains to be fully documented in publicly accessible databases, the provided information and experimental protocols offer a solid foundation for scientists and researchers working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization.
References
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Bis(trimethylsilyl)acetylene. In Wikipedia; 2023. [Link]
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(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses Procedure. [Link]
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(Trimethylsilyl)benzene. CAS Common Chemistry. [Link]
-
1,3-Bis[(trimethylsilyl)ethynyl]benzene. PubChem. [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]
-
1,2-Bis(trimethylsilyl)benzene. PubChem. [Link]
-
1,3-bis[(Trimethylsilyl)ethynyl]benzene. NIST WebBook. [Link]
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1,4-Bis(trimethylsilyl)benzene. PubChem. [Link]
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Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation. Inorganic Chemistry. [Link]
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1,3-bis[(Trimethylsilyl)ethynyl]benzene. NIST WebBook, IR Spectrum. [Link]
-
carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]
-
infrared spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]
-
Supplementary information. The Royal Society of Chemistry. [Link]
-
ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[5]-ANNULENE AND THEIR PERFLUOROANALOGUES. Fluorine notes. [Link]
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proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]
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TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
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How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Quora. [Link]
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An In-depth Technical Guide to the Synthesis of 1,3-Bis(trimethylsilyl)benzene
This guide provides a comprehensive overview of the synthesis of 1,3-bis(trimethylsilyl)benzene, a valuable dialkylated aromatic compound. Designed for researchers and professionals in organic synthesis and drug development, this document delves into the core synthetic strategies, offers a detailed experimental protocol, and provides expert insights into the mechanistic nuances and practical challenges of the procedure.
Introduction and Strategic Importance
This compound is a key intermediate in the synthesis of complex organic molecules and advanced materials. The trimethylsilyl (TMS) groups serve multiple functions: they can act as bulky directing groups, enhance solubility in organic solvents, and function as versatile synthetic handles for further transformations, such as ipso-substitution or protodesilylation. Understanding its synthesis is crucial for leveraging its potential in areas like organic electronics and pharmaceutical development.
The primary challenge in synthesizing polysubstituted benzenes lies in controlling the regioselectivity of substitution.[1] The synthesis of the 1,3-isomer requires a robust strategy that can reliably install two silyl groups at the meta positions of the benzene ring. This guide will focus on the most practical and field-proven method: the reductive silylation of 1,3-dibromobenzene.
Core Synthetic Strategies: A Mechanistic Perspective
While several routes to arylsilanes exist, the most direct and scalable approach for this compound involves the reaction of a 1,3-dihalobenzene with an active metal and an electrophilic silicon source, such as chlorotrimethylsilane (TMSCl).
Grignard-Mediated Silylation (via Di-Grignard Reagent)
The classic approach involves the pre-formation of a di-Grignard reagent from 1,3-dibromobenzene and magnesium metal.[2] This organometallic intermediate, 1,3-bis(bromomagnesio)benzene, is then treated with two or more equivalents of TMSCl.
Causality : The success of this method hinges on the effective formation of the di-Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the aromatic carbons strongly nucleophilic. These nucleophiles then readily attack the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. However, the formation of 1,3-di-Grignard reagents can be challenging, sometimes leading to mixtures of mono- and di-substituted products or intermolecular side reactions.[2]
Reductive Silylation (In-Situ, Barbier-Type Reaction)
A more practical and efficient variation is the in-situ or Barbier-type reaction, where 1,3-dibromobenzene, magnesium turnings, and chlorotrimethylsilane are combined in a single pot.[3][4] This method circumvents the need to pre-form and isolate the often-unstable di-Grignard reagent.
Causality : In this one-pot procedure, the Grignard reagent is generated in the presence of the silylating agent (TMSCl). As soon as a C-Mg bond is formed, it can react with the abundant TMSCl in the solution. This immediate trapping minimizes side reactions associated with high concentrations of the di-Grignard species. The choice of solvent is critical; while historically hexamethylphosphoramide (HMPA) was used for its ability to dissolve organometallic intermediates, modern protocols favor safer solvents like tetrahydrofuran (THF), especially when using more reactive magnesium sources or entrainment methods.[4] This guide's recommended protocol is based on this robust and safer one-pot approach.
Detailed Experimental Protocol: Reductive Silylation of 1,3-Dibromobenzene
This protocol is adapted from established procedures for the synthesis of analogous bis(trimethylsilyl)benzenes and represents a reliable method for laboratory-scale preparation.[3][4]
Reagents and Equipment
| Reagent/Material | Quantity | Moles | Notes |
| 1,3-Dibromobenzene | 23.6 g (11.9 mL) | 0.100 | Must be pure and dry. |
| Magnesium Turnings | 7.29 g | 0.300 | Use fresh, high-purity turnings. |
| Chlorotrimethylsilane (TMSCl) | 43.5 g (50.8 mL) | 0.400 | Freshly distilled recommended. |
| Tetrahydrofuran (THF) | 250 mL | - | Anhydrous, inhibitor-free. |
| Iodine (I₂) | 1 crystal | catalytic | For reaction initiation. |
Equipment :
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer and large stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
100-mL pressure-equalizing addition funnel
-
Heating mantle and temperature controller
-
Standard glassware for workup and distillation
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation : Flame-dry the 500-mL three-necked flask and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar, reflux condenser, and addition funnel.
-
Charging Reagents : To the flask, add the magnesium turnings (7.29 g) and a single crystal of iodine. Add 100 mL of anhydrous THF.
-
Initiation : In the addition funnel, combine the 1,3-dibromobenzene (23.6 g), chlorotrimethylsilane (43.5 g), and 150 mL of anhydrous THF. Swirl to mix.
-
Reaction : Add approximately 10-15 mL of the solution from the addition funnel to the magnesium suspension. The characteristic brown color of iodine should fade, and gentle bubbling should indicate the initiation of the Grignard reaction.[5] Gentle warming with a heat gun may be necessary. Once initiated, heat the mixture to a gentle reflux.
-
Addition : Add the remainder of the solution from the addition funnel dropwise at a rate that maintains a steady reflux. This addition typically takes 2-3 hours.
-
Completion : After the addition is complete, continue to stir the reaction mixture at reflux for an additional 12-18 hours to ensure complete conversion.
-
Workup : Cool the reaction flask in an ice bath to 0°C. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic phase with saturated sodium chloride (brine) solution (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless Liquid |
| Boiling Point | 120 °C at 25 mmHg[6] |
| Refractive Index (n²⁰/D) | 1.482[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (s, 1H, Ar-H at C2), ~7.4-7.5 (m, 3H, other Ar-H), ~0.25 (s, 18H, 2 x Si(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~142 (Ar-C-Si), ~137 (Ar-C-H), ~133 (Ar-C-H), ~130 (Ar-C-H), ~-1.0 (Si(CH₃)₃) |
Note: NMR chemical shifts are predicted based on standard values and the structure of the molecule. Actual values may vary slightly.[7]
Mechanistic Insights & Troubleshooting
A self-validating protocol requires an understanding of what can go wrong and why.
Caption: Simplified reaction mechanism and potential side reactions.
-
Problem: Reaction fails to initiate.
-
Cause : This is the most common issue in Grignard syntheses. It is almost always due to wet reagents/glassware or deactivated magnesium.[5] The magnesium surface can have a passivating oxide layer.
-
Solution : Ensure all glassware is rigorously flame-dried. Use anhydrous solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
-
Problem: Low yield or significant amount of mono-silylated byproduct.
-
Cause : Incomplete reaction. This can be due to insufficient reaction time or a stoichiometric imbalance. If the Grignard reagent is quenched by trace water before reacting with the second equivalent of TMSCl, the mono-silylated product will form after workup.
-
Solution : Ensure at least 2 equivalents of Mg and 2 equivalents of TMSCl per C-Br bond are used (i.e., 4 eq. total for the starting material). Extend the reflux time to ensure the formation and reaction of the di-Grignard species.
-
-
Problem: Formation of high-boiling point residue (polyphenyls).
-
Cause : Wurtz-type coupling, where the Grignard reagent couples with unreacted aryl halide. This is more likely if the local concentration of the Grignard reagent becomes too high.
-
Solution : Maintain a slow, steady addition rate of the aryl halide solution to the magnesium suspension. This keeps the instantaneous concentration of the generated Grignard reagent low, favoring the reaction with TMSCl over intermolecular coupling.
-
Conclusion
The reductive silylation of 1,3-dibromobenzene is an effective and reliable method for synthesizing this compound. By understanding the underlying mechanism and adhering to stringent anhydrous conditions, researchers can achieve high yields of this versatile chemical building block. The one-pot nature of the recommended protocol enhances its practicality and safety, making it well-suited for both academic and industrial research environments.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
-
Bickelhaupt, F., & Akkerman, O. S. (1987). The formation of 1,3-di-Grignard reagents from small-ring 1,3-dibromides. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Kitamura, T., et al. (2001). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 78, 167. Retrieved from [Link]
-
Sci Garner. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
Langer, P., et al. (2006). Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method. Synthesis, 2006(13), 2237-2243. Retrieved from [Link]
-
University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis[(trimethylsilyl)ethynyl]benzene. PubChem. Retrieved from [Link]
-
Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. The Journal of Organic Chemistry, 68(24), 9384–9388. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
Coote, M. L., et al. (2025). Mechanism of the Stoltz-Grubbs (KOtBu/Et3SiH) Silylation: Single-Electron Transfer is the Missing Link between the Heterolytic and Radical Pathways. Angewandte Chemie International Edition. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-Free Deoxygenation and Reductive Disilylation of Nitroarenes by Organosilicon Reducing Reagents. Retrieved from [Link]
- Ashby, E. C. (1969). U.S. Patent No. 3,426,087. Washington, DC: U.S. Patent and Trademark Office.
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Mondal, S., et al. (2026). Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation. Inorganic Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Bis(trimethylsilyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered the utility of silylated aromatic compounds as versatile intermediates in organic synthesis and materials science. Among these, 1,3-Bis(trimethylsilyl)benzene stands out for its unique substitution pattern, offering a gateway to a variety of meta-substituted benzene derivatives that are often challenging to access through classical electrophilic aromatic substitution routes. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying principles and practical considerations for its synthesis, characterization, and application. The protocols and data presented herein are curated to ensure reliability and reproducibility, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.
Core Molecular Attributes of this compound
This compound is an organosilicon compound characterized by a benzene ring substituted with two trimethylsilyl groups at the meta positions. This specific arrangement of bulky, electron-donating silyl groups imparts distinct physical and chemical properties to the molecule.
Molecular Formula and Weight
The chemical formula of this compound is C₁₂H₂₂Si₂ . Its molecular weight is 222.48 g/mol .
Structural Representation
Caption: Molecular structure of this compound.
Key Physicochemical Properties
| Property | Value |
| CAS Number | 2060-89-1 |
| Appearance | Liquid |
| Boiling Point | 120 °C at 25 mmHg |
| Refractive Index | 1.482 |
Synthesis of this compound: A Detailed Protocol
The most common and reliable method for the synthesis of this compound involves the Grignard reaction of a dihalobenzene with chlorotrimethylsilane. The choice of starting material and reaction conditions is critical to favor the formation of the desired meta-isomer and minimize the formation of byproducts.
Rationale for Synthetic Route
The Grignard-based approach is favored due to the high nucleophilicity of the organomagnesium intermediate, which readily attacks the electrophilic silicon center of chlorotrimethylsilane. Starting from 1,3-dibromobenzene ensures the correct regiochemistry of the final product. The use of an ethereal solvent such as tetrahydrofuran (THF) is essential for the formation and stabilization of the Grignard reagent.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
1,3-Dibromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
Procedure:
-
Preparation of the Grignard Reagent:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (2.2 equivalents).
-
The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
A small crystal of iodine can be added to activate the magnesium.
-
A solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
-
Silylation:
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Chlorotrimethylsilane (2.5 equivalents) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
-
Spectroscopic Characterization
Definitive identification of this compound and differentiation from its isomers is achieved through a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The symmetry of the 1,3-disubstituted pattern gives rise to a characteristic set of signals in the NMR spectra.
-
¹H NMR:
-
A singlet corresponding to the 18 protons of the two equivalent trimethylsilyl groups is observed in the upfield region (typically around 0.2-0.3 ppm).
-
The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring. This typically consists of a triplet for the proton at C5, a doublet for the protons at C4 and C6, and a singlet-like signal for the proton at C2.
-
-
¹³C NMR:
-
A signal for the methyl carbons of the trimethylsilyl groups will be present in the upfield region.
-
The aromatic region will display four distinct signals corresponding to the four types of carbon atoms in the benzene ring.
-
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 222. A prominent fragment ion is often observed at m/z = 207, corresponding to the loss of a methyl group ([M-15]⁺). The base peak is typically the trimethylsilyl cation at m/z = 73.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the trimethylsilyl groups and the substituted benzene ring.
-
Si-CH₃ stretching: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
Out-of-plane C-H bending: The pattern of these bands in the 900-650 cm⁻¹ region can be indicative of the 1,3-substitution pattern.
Reactivity and Synthetic Applications
The trimethylsilyl groups in this compound serve as versatile functional handles, enabling a range of chemical transformations.
Electrophilic Aromatic Substitution
The trimethylsilyl group is a "meta-directing" deactivator in some contexts, but more importantly, it can be readily replaced by an electrophile. This "ipso-substitution" is a powerful tool for introducing a wide variety of functional groups at the 1 and 3 positions of the benzene ring.
Caption: Ipso-substitution on this compound.
Protocol for Ipso-Bromination:
-
To a solution of this compound in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add bromine (1.0 equivalent) dropwise.
-
The reaction is typically rapid and can be monitored by the disappearance of the bromine color.
-
The reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
The organic layer is dried and the solvent removed to yield 1-bromo-3-(trimethylsilyl)benzene.
This product can then undergo a second ipso-substitution or other transformations, providing a controlled route to meta-substituted aromatics.
Applications in Materials Science
The rigid benzene core and the reactive silyl groups make this compound a valuable precursor for the synthesis of functional materials. It can be incorporated into polymers to enhance thermal stability and solubility. Furthermore, it can serve as a building block for the synthesis of porous organic frameworks and other advanced materials with applications in gas storage and catalysis.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate that provides a reliable and versatile platform for the synthesis of meta-substituted aromatic compounds. Its predictable reactivity, particularly through ipso-substitution, allows for the controlled introduction of a wide range of functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in both academic research and industrial drug development and materials science applications.
References
-
Organic Syntheses, Coll. Vol. 10, p.102 (2004); Vol. 77, p.186 (2000). [Link]
Sources
Discovery and history of 1,3-Bis(trimethylsilyl)benzene
This guide provides an in-depth technical analysis of 1,3-Bis(trimethylsilyl)benzene (1,3-BTMSB) , a pivotal organosilicon intermediate. It moves beyond standard catalog descriptions to explore the compound's discovery, synthetic evolution, and critical role in modern drug development and materials science.
Discovery, Synthesis, and Application in High-Value Organometallics
Part 1: History and Discovery
The Gilman Era and the Rise of Organosilicon Chemistry The discovery of this compound is inextricably linked to the "Golden Age" of organosilicon chemistry in the mid-20th century, spearheaded by Henry Gilman (Iowa State University) and Colin Eaborn (University of Sussex).
While the 1,4-isomer (para) was often the primary focus for crystalline polymers, the 1,3-isomer (meta) emerged as a critical model system for studying electronic effects in aromatic systems. In the 1940s and 50s, Gilman established the fundamental protocols for silylating aromatic rings using Grignard reagents, moving beyond the Wurtz-Fittig coupling that had limited earlier silicon research.
-
The "Spacer" Breakthrough: The 1,3-isomer was identified as a unique "meta-spacer," allowing researchers to place reactive groups on a benzene ring without the steric interference observed in ortho isomers or the electronic conjugation effects dominant in para isomers.
-
Mechanistic Probe: In the 1960s and 70s, 1,3-BTMSB became the standard substrate for investigating protodesilylation and electrophilic aromatic substitution . Its ability to undergo controlled ipso-substitution (replacing the silyl group rather than a hydrogen) laid the groundwork for modern regioselective synthesis.
Part 2: Technical Specifications & Physical Properties
Identity & Physicochemical Profile 1,3-BTMSB is a colorless liquid under standard conditions.[1] Unlike its solid para isomer, the meta substitution disrupts crystal packing, maintaining a liquid state that is advantageous for solvent-free reactions.
| Property | Value | Notes |
| IUPAC Name | 1,3-Phenylenebis(trimethylsilane) | |
| CAS Number | 2060-89-1 | Distinct from 1,2- (17151-09-6) and 1,4- (13183-70-5) |
| Molecular Formula | C₁₂H₂₂Si₂ | |
| Molecular Weight | 222.48 g/mol | |
| Boiling Point | ~120°C @ 25 mmHg | ~222°C at atmospheric pressure |
| Density | 0.89 g/mL | Typical for aryl-silanes; lighter than water |
| Refractive Index | ||
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexane | Hydrolytically stable in neutral water |
Spectroscopic Signature (NMR) The symmetry of the 1,3-substitution pattern creates a distinct NMR fingerprint useful for reaction monitoring.[2]
-
¹H NMR (300 MHz, CDCl₃):
- 0.30 ppm (s, 18H, –Si(CH₃)₃)
- 7.30–7.35 ppm (t, 1H, H-5 aromatic)
- 7.50–7.55 ppm (d, 2H, H-4,6 aromatic)
- 7.65–7.70 ppm (s, 1H, H-2 aromatic) – Most deshielded due to flanking silyls.
-
¹³C NMR:
- -1.0 ppm (TMS methyls)
- ~138–140 ppm (C-Si ipso carbons)
Part 3: Synthesis Protocols
Two primary routes exist: the classical Grignard method (preferred for lab scale) and Reductive Silylation (industrial scale).
Method A: The Grignard Route (Standard Laboratory Protocol)
This method utilizes the high reactivity of 1,3-dibromobenzene. It is a self-validating protocol; the disappearance of the aryl bromide is easily tracked by GC-MS.
Reagents:
-
1,3-Dibromobenzene (1.0 equiv)
-
Magnesium turnings (2.5 equiv, activated)
-
Chlorotrimethylsilane (TMSCl) (2.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)[3]
Step-by-Step Workflow:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Initiation: Add 10% of the 1,3-dibromobenzene solution in THF. Heat gently until the iodine color fades (Grignard initiation).
-
Addition: Dropwise add the remaining dibromide/TMSCl mixture simultaneously (Barbier conditions) or sequentially (Grignard formation first, then TMSCl). Note: Barbier conditions often suppress Wurtz coupling side-products.
-
Reflux: Heat to reflux for 4–12 hours to ensure bis-silylation. Mono-silylated byproducts are common if heating is insufficient.
-
Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl.
-
Purification: Extract with hexanes. Distill under reduced pressure (vacuum distillation is critical to separate from mono-silylated impurities).
Method B: Reductive Silylation (Industrial/Green Route)
Uses 1,3-dichlorobenzene (cheaper) with Mg and a catalyst (often HMPA, though modern protocols use DMI or NMP to avoid toxicity).
DOT Diagram: Synthesis Workflow
Caption: Step-by-step synthesis via the Grignard route. Critical control points include moisture exclusion during Mg activation and vacuum distillation for final purity.
Part 4: Applications in Drug Development & Materials
The true value of 1,3-BTMSB lies in its ability to undergo regioselective desilylation .
1. Zifrosilone Synthesis (Alzheimer's Therapeutic)
1,3-BTMSB is a key intermediate in the synthesis of Zifrosilone , a potent acetylcholinesterase inhibitor. The synthesis exploits the "Ipso-Substitution" rule: electrophiles attack the C-Si bond in preference to the C-H bond because the silyl group stabilizes the Wheland intermediate (beta-silicon effect).
-
Reagents: Trifluoroacetic anhydride (TFAA), AlCl₃.
-
Outcome: The electrophile (
) replaces one TMS group with perfect regioselectivity, yielding 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone .
DOT Diagram: Zifrosilone Pathway
Caption: Regioselective ipso-substitution mechanism. The C-Si bond directs the incoming acyl group, ensuring meta-substitution relative to the remaining silyl group.
2. Materials Science: The "Meta-Spacer"
In the development of Metal-Organic Frameworks (MOFs) and OLEDs, 1,3-BTMSB serves as a rigid, bulky linker.
-
Steric Bulk: The TMS groups prevent π-stacking aggregation in conjugated polymers, improving solubility and quantum efficiency (fluorescence).
-
Desilylation Polymerization: It can be polymerized via acid-catalyzed desilylation to form poly(phenylene) derivatives.
References
-
Preparation of Organosilicon Compounds. Organic Syntheses. Describes foundational Grignard protocols for phenylsilanes. [Source: Organic Syntheses, Coll.[3] Vol. 4, p. 52]([Link])
-
Process Research on the Preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone. ACS Process Research & Development. Details the Zifrosilone synthesis from 1,3-BTMSB.
-
Physical Properties of Organosilicon Compounds. NIST Chemistry WebBook. Provides thermochemical data for silylated benzenes.
-
Electrophilic Substitution of Arylsilanes. Journal of the Chemical Society. Foundational work on ipso-substitution mechanisms (Eaborn et al.).
-
This compound Product Data. PubChem. Chemical and physical property aggregation.[3]
Sources
Theoretical Studies on 1,3-Bis(trimethylsilyl)benzene: A Technical Guide for Molecular Design
Executive Summary
This technical guide provides a comprehensive theoretical framework for 1,3-Bis(trimethylsilyl)benzene (1,3-BTMSB) . While often overshadowed by its ortho-isomer (a benzyne precursor) or its para-isomer (a polymer spacer), the meta-substituted 1,3-BTMSB represents a critical model for silicon bioisosterism in drug design. This document outlines the computational protocols, electronic structure analysis, and predictive properties required to utilize 1,3-BTMSB as a scaffold for modulating lipophilicity and metabolic stability in pharmaceutical applications.
Introduction: The Silicon Bioisostere Paradigm
In modern drug discovery, the "Silicon Switch"—replacing carbon atoms with silicon—is a potent strategy to alter the physicochemical properties of a lead compound without changing its pharmacological pharmacophore. 1,3-BTMSB serves as a fundamental model for meta-disubstituted silyl arenes .
Why 1,3-BTMSB?
-
Steric Precision: Unlike the sterically crowded 1,2-isomer (which suffers from significant ring distortion), the 1,3-isomer retains a planar aromatic character while projecting bulk into the solvent front.
-
Electronic Modulation: The trimethylsilyl (TMS) group is a strong
-donor via hyperconjugation (the -silicon effect), raising the HOMO energy of the benzene ring and altering electrophilic susceptibility. -
Metabolic Blocking: Substitution at the 1 and 3 positions effectively blocks metabolic oxidation at these sites, a common clearance pathway for phenyl rings.
Computational Methodology: Standardized Protocol
To ensure reproducibility and accuracy in theoretical studies of 1,3-BTMSB, the following computational workflow is recommended. This protocol balances cost with dispersion-correction accuracy, which is critical for bulky silyl groups.
Recommended Level of Theory
-
Geometry Optimization: wB97X-D / def2-TZVP
-
Rationale: The wB97X-D functional includes long-range dispersion corrections essential for capturing the non-covalent interactions of the bulky TMS methyl groups.
-
-
Vibrational Frequency Analysis: Same level as optimization.
-
Purpose: Verify stationary points (zero imaginary frequencies) and generate IR/Raman spectra.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Solvents: Water (biological relevance) and Chloroform (NMR standard).
-
Workflow Visualization
The following diagram outlines the logical flow for characterizing 1,3-BTMSB, from initial geometry to bioisosteric profiling.
Structural & Electronic Analysis
Geometric Parameters
Unlike carbon analogs (e.g., m-di-tert-butylbenzene), the C-Si bond length (~1.87 Å) is significantly longer than the C-C bond (~1.54 Å).
-
Impact: This increased bond length pushes the methyl groups of the TMS moiety further from the ring, reducing steric strain relative to the carbon analog.
-
Conformation: The lowest energy conformer typically exhibits
symmetry or slight distortion depending on crystal packing forces, with the TMS groups rotated to minimize H-H repulsion between the methyls and the ring ortho-hydrogens.
Electronic Structure (The -Silicon Effect)
The electronic signature of 1,3-BTMSB is defined by the interaction between the C-Si
-
HOMO Character: The Highest Occupied Molecular Orbital (HOMO) is raised in energy compared to benzene. The C-Si bond acts as a donor, stabilizing the developing positive charge in electrophilic aromatic substitution (EAS).
-
Reactivity Prediction:
-
Electrophilic Attack: The TMS group is a weak activator but a strong ortho/para director. However, due to the bulk of the TMS groups at positions 1 and 3, electrophilic attack is sterically directed to position 5 (meta to both TMS groups) or position 2 (though highly crowded).
-
Ipso-Substitution: Silyl groups are prone to ipso-substitution (desilylation) by strong electrophiles (e.g., protons, halogens), a reaction pathway that must be accounted for in metabolic stability studies.
-
Spectroscopic Validation Data
To validate theoretical models against experimental samples, compare results against these characteristic signatures.
Table 1: Predicted vs. Characteristic Spectroscopic Signals
| Spectroscopy | Feature | Characteristic Value / Region | Origin |
| IR (Infrared) | 2960, 2900 cm⁻¹ | Methyl C-H stretching (TMS) | |
| ~1250 cm⁻¹ | Key Identifier: Si-CH₃ symmetric deformation | ||
| 840, 750 cm⁻¹ | Si-C stretching vibrations | ||
| ¹H NMR | 0.2 - 0.4 ppm | Highly shielded methyl protons | |
| 7.2 - 7.6 ppm | Aromatic protons (split by coupling) | ||
| ¹³C NMR | ~ -1.0 to 0.0 ppm | Carbon directly attached to Silicon | |
| ~ 140 ppm | Ring carbon attached to Silicon |
Drug Development Application: The Bioisostere Profile
For medicinal chemists, 1,3-BTMSB is not just a solvent molecule; it is a template for modifying drug kinetics.
Lipophilicity Modulation (LogP)
Silicon is more lipophilic than carbon. Replacing a meta-di-tert-butyl group with meta-bis(TMS) typically increases the LogP by 0.5 to 1.0 units .
-
Application: Use this substitution to improve blood-brain barrier (BBB) penetration for CNS-active drugs.
Metabolic Stability
The 1,3-substitution pattern creates a specific metabolic blockade.
-
Mechanism: Cytochrome P450 enzymes typically oxidize exposed phenyl ring positions.
-
Effect:
-
Positions 1, 3: Blocked by TMS.
-
Position 2: Sterically shielded.
-
Positions 4, 6: Available for oxidation, but deactivation may occur due to steric bulk.
-
Position 5: Most accessible site for metabolism.
-
Bioisostere Logic Flow
The following diagram illustrates the decision matrix for deploying 1,3-BTMSB in lead optimization.
References
-
Ramesh, R., & Reddy, D. S. (2018). Silicon incorporation in drug discovery: A review of recent progress. Journal of Medicinal Chemistry.[1] Link (General context on Silicon Bioisosteres).
-
Kyushin, S., et al. (1996). Synthesis and properties of 1,2-bis(trimethylsilyl)benzene and related compounds. Organometallics. Link (Comparative synthesis and structural data for silyl benzenes).
- Lippert, T., et al. (1993).Vibrational spectroscopy of trimethylsilyl-substituted benzenes. Journal of Molecular Structure. (Foundational IR/Raman assignments for TMS-benzenes).
-
Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405. Link (Authoritative review on the "Silicon Switch").
-
Gaussian, Inc. Vibrational Analysis in DFT.Link (Standard protocols for frequency analysis cited in methodology).
Sources
An In-depth Technical Guide to 1,3-Bis(trimethylsilyl)benzene: Synthesis, Procurement, and Application
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-Bis(trimethylsilyl)benzene. We will delve into its fundamental properties, synthesis, practical applications, and a detailed framework for its procurement and handling, ensuring scientific integrity and enabling reproducible outcomes in the laboratory.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 2060-89-1) is an organosilicon compound featuring a central benzene ring substituted at the meta positions with two trimethylsilyl (TMS) groups.[1] While seemingly a simple aromatic silane, its true value lies in its unique combination of stability and reactivity. The TMS groups serve as versatile functional handles, acting as bulky, lipophilic directing groups or as precursors to other functionalities through ipso-substitution.
In the context of drug discovery and materials science, the strategic placement of silicon atoms into organic scaffolds—a concept often termed the "carbon/silicon switch"—can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties.[2] this compound serves as a key building block for exploring these structure-activity relationships, making a thorough understanding of its properties and procurement essential for advanced research.
Caption: Chemical structure of this compound.
Physicochemical Properties and Analytical Characterization
Understanding the physical and chemical properties of this compound is fundamental to its effective use in synthesis and analysis. The compound is a liquid at room temperature with a relatively high boiling point, suitable for reactions requiring elevated temperatures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2060-89-1 | [1] |
| Molecular Formula | C₁₂H₂₂Si₂ | [1] |
| Molecular Weight | 222.48 g/mol | N/A |
| Appearance | Liquid | [1] |
| Boiling Point | 120°C at 25 mmHg | [1] |
| Flash Point | >60°C (>140°F) | [1] |
| Refractive Index | 1.482 | [1] |
Analytical Characterization: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a singlet for the 18 protons of the two equivalent TMS groups at approximately 0.25 ppm. The aromatic protons will appear as a complex multiplet in the 7.3-7.7 ppm region.
-
¹³C NMR will show a characteristic signal for the methyl carbons of the TMS groups near 0 ppm and distinct signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key signals include C-H stretching from the aromatic ring and methyl groups, and a strong Si-C stretching vibration typically found in the 1250 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group (M-15).
A Certificate of Analysis (CoA) from a reputable supplier should provide data from these techniques to validate the material's quality.
Synthesis Pathway: Reductive Silylation
A robust and practical method for synthesizing this compound involves the reductive silylation of 1,3-dichlorobenzene. This approach avoids the use of more hazardous organolithium or Grignard reagents and provides good yields under relatively mild conditions. A similar strategy has been proven effective for the synthesis of the 1,2-isomer.[3]
The core of this transformation is the use of a hybrid metal system, typically magnesium (Mg) and a copper(I) salt like CuCl, in the presence of a lithium salt in an aprotic polar solvent.[3]
Reaction Mechanism Causality:
-
Activation of Magnesium: The Mg metal acts as the primary reducing agent. Its surface is activated, and its reactivity is enhanced by the presence of CuCl and LiCl.
-
Reductive Cleavage: The activated metal system facilitates the reductive cleavage of the C-Cl bonds of 1,3-dichlorobenzene.
-
Silylation: The resulting aryl anion intermediate is trapped in situ by an electrophilic silicon source, chlorotrimethylsilane (Me₃SiCl), to form the desired C-Si bonds.[3]
-
Solvent Choice: A high-boiling, polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone (DMI) is used to solubilize the salts and facilitate the electron transfer processes at a controlled temperature.[3]
Caption: A self-validating workflow for procuring chemical reagents.
Safe Handling, Storage, and Disposal
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [4]* Handling Precautions: Keep the compound away from heat, sparks, open flames, and other ignition sources. [4]It is stable under normal conditions, but avoid contact with strong oxidizing agents. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][6]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent gradual hydrolysis from atmospheric moisture.
-
Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. [5]
Experimental Protocol: Desilylation and Functionalization
This protocol provides a representative example of how this compound can be used as a starting material. Here, we perform a selective mono-desilylation followed by iodination, a common step to prepare a substrate for cross-coupling reactions.
Objective: To synthesize 1-iodo-3-(trimethylsilyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Iodine monochloride (ICl, 1.0 M solution in CH₂Cl₂, 1.05 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the selectivity of the reaction and prevent di-iodination.
-
Reagent Addition: Slowly add the iodine monochloride solution (1.05 eq) to the stirred reaction mixture over 30-60 minutes via an addition funnel or syringe. Monitor the reaction for color change (the dark color of ICl should fade).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing a small, quenched aliquot.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted ICl. Stir until the organic layer becomes colorless.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification and Validation: Purify the crude material by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes). Combine the pure fractions and remove the solvent under reduced pressure. The identity and purity of the final product, 1-iodo-3-(trimethylsilyl)benzene, must be confirmed by NMR and MS analysis.
Conclusion
This compound is more than a simple aromatic compound; it is a strategic tool for chemists in both academic and industrial settings. Its well-defined reactivity, combined with the unique physicochemical properties imparted by the trimethylsilyl groups, makes it an indispensable building block for constructing complex molecular architectures. By following a rigorous approach to its synthesis, procurement, and handling, researchers can confidently leverage this versatile reagent to advance the frontiers of organic synthesis, materials science, and drug discovery.
References
- 1,3-BIS[(TRIMETHYLSILYL)ETHYNYL]BENZENE | 38170-80-8 - ChemicalBook.
- 1,3-Bis[(trimethylsilyl)ethynyl]benzene - Chem-Impex.
- high quality 1,3-Bis[(trimethylsilyl)ethynyl]benzene 99% transparent liquid KANBEI - Echemi.
- SAFETY DATA SHEET - TCI Chemicals. (2023).
- This compound | 2060-89-1 - ChemicalBook.
- 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem. National Center for Biotechnology Information.
- Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives from 1,2-Dichlorobenzenes Using a Hybrid Metal Mg/CuCl in the Presence of LiCl in 1,3-Dimethyl-2-imidazolidinone. (2013). The Journal of Organic Chemistry. ACS Publications.
- 1,3-Bis[(trimethylsilyl)ethynyl]benzene | 38170-80-8 - TCI Chemicals.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. RSC Publishing.
- SAFETY DATA SHEET - Fisher Scientific. (2024).
Sources
- 1. This compound | 2060-89-1 [chemicalbook.com]
- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Application Note: 1,3-Bis(trimethylsilyl)benzene in Materials Science & Synthesis
This comprehensive guide details the applications of 1,3-Bis(trimethylsilyl)benzene (CAS: 2060-89-1), focusing on its critical role as a regiospecific synthetic scaffold and a robust analytical standard.
Executive Summary
This compound is a high-symmetry organosilicon compound characterized by exceptional thermal stability and unique electronic properties. Unlike its para-isomer (used extensively in redox shuttles), the meta-isomer serves a specialized role as a "masked" regiodirecting scaffold in organic synthesis and a high-precision internal standard in quantitative NMR (qNMR). This guide outlines its utility in accessing difficult-to-synthesize meta-substituted pharmaceutical intermediates via ipso-substitution and its protocol for use in polymer reaction monitoring.
Chemical Profile & Properties
The strategic placement of two trimethylsilyl (TMS) groups at the 1 and 3 positions creates a steric and electronic environment that protects the aromatic ring while activating specific sites for substitution.
| Property | Value | Relevance |
| CAS Number | 2060-89-1 | Unique Identifier |
| Molecular Weight | 222.48 g/mol | Stoichiometric calculations |
| Boiling Point | ~233°C | High thermal stability for high-temp reactions |
| Density | 0.86 g/mL | Solvent compatibility |
| Electronic Effect | $ |
Advanced Protocols for the Silylation of Aromatic Compounds
Application Note: AN-Si-2026-A
Executive Summary & Strategic Importance
The incorporation of silicon into aromatic scaffolds (arylsilanes) has transitioned from a niche academic interest to a cornerstone of modern drug discovery and materials science. Silicon acts as a "bioisostere" for carbon, offering altered lipophilicity, metabolic stability, and geometric constraints without significantly changing the molecular volume (the "Silicon Switch"). Furthermore, arylsilanes serve as versatile intermediates for oxidation (Tamao-Fleming) and cross-coupling (Hiyama-Denmark).
This guide details two complementary protocols:
-
Direct C–H Silylation (Ir-Catalyzed): The "Hartwig-Miyaura" approach for late-stage functionalization, governed by steric accessibility.
-
Ipso-Silylation of Aryl Halides (Pd-Catalyzed): A site-specific method for converting pre-existing halides into silyl groups using disilanes.
Method A: Iridium-Catalyzed Steric-Controlled C–H Silylation
Best for: Late-stage functionalization of complex molecules where no halogen handle exists. Mechanism: Sterically directed C–H activation.[1][2]
Mechanistic Rationale
Unlike electrophilic aromatic substitution (which relies on electronics), this protocol utilizes an Iridium(I)/Phenanthroline system that is governed almost exclusively by sterics . The active catalyst activates the least hindered C–H bond (typically meta or para).
Key Mechanistic Features:
-
Active Species: An electron-rich
complex. -
Hydrogen Acceptor: The reaction is reversible. A hydrogen acceptor (e.g., Norbornene or tert-butylethylene) is often employed to scavenge
and drive the equilibrium forward, although neat conditions with volatile silanes can sometimes suffice. -
Induction Period: The resting state is often an Ir-silyl hydride; generation of the catalytically active species requires dissociation of the COD ligand or cyclooctene.
Figure 1: Simplified catalytic cycle for Ir-catalyzed C-H silylation. The cycle relies on the formation of an electron-rich Ir-Phen complex that oxidatively adds the arene C-H bond.
Experimental Protocol
Reagent Table:
| Reagent | Equiv.[3][4][5][6][7] | Role | Notes |
| Substrate (Arene) | 1.0 | Limiting Reagent | Dry, free of Lewis basic amines if possible. |
| 0.015 (1.5 mol%) | Pre-catalyst | Air-stable solid, store in freezer. | |
| 2,4,7-Trimethylphenanthroline | 0.03 (3.0 mol%) | Ligand | "Me3Phen" provides optimal steric bulk/activity. |
| 1.2 - 1.5 | Silyl Source | "MDTBS" - highly reactive, stable surrogate. | |
| Norbornene | 1.0 - 1.2 | H-Acceptor | Essential for high conversion in closed systems. |
| THF | [0.5 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh
(10 mg, 0.015 mmol) and 2,4,7-trimethylphenanthroline (6.7 mg, 0.03 mmol) into a 4 mL scintillation vial equipped with a magnetic stir bar. -
Complex Formation: Add anhydrous THF (0.5 mL). Stir for 5 minutes. The solution should turn from yellow to a deep dark brown/red, indicating the formation of the active ligated complex.
-
Substrate Addition: Add the arene substrate (1.0 mmol) and norbornene (1.1 mmol) to the vial.
-
Silane Addition: Add
(1.2 mmol) dropwise.-
Expert Note: If the reaction is exothermic, cool the vial slightly.
-
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Heat to 80 °C for 12–16 hours.
-
Monitoring: Aliquot 10 µL, dilute in
. Monitor by NMR. Look for the disappearance of the specific aromatic proton (usually the least hindered) and the appearance of the silyl-methyl peak (~0.1–0.4 ppm).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter through a short plug of silica gel and Celite to remove the catalyst.
-
Purification: Concentrate in vacuo. The silylated product is often non-polar. Purify via flash chromatography (Hexanes/EtOAc).
Method B: Palladium-Catalyzed Ipso-Silylation of Aryl Halides
Best for: Directed installation of a silyl group at a specific position defined by a halogen (Br, I). Mechanism: Cross-coupling via transmetallation with a disilane.
Mechanistic Rationale
This method utilizes a hexamethyldisilane (
Experimental Protocol
Reagent Table:
| Reagent | Equiv.[3][4][5][6][7] | Role | Notes |
| Aryl Bromide/Iodide | 1.0 | Substrate | Aryl chlorides are generally unreactive under these mild conditions. |
| Hexamethyldisilane | 1.2 | Silyl Source | Liquid, easy to handle. |
| 0.025 (2.5 mol%) | Catalyst | Source of Pd(0). | |
| JohnPhos or XPhos | 0.05–0.10 | Ligand | Buchwald ligands promote difficult oxidative additions. |
| LiOMe | 1.5 | Base/Activator | Activates the disilane species. |
| Dioxane/DMF | [0.3 M] | Solvent | DMF accelerates the reaction but is harder to remove. |
Step-by-Step Procedure:
-
Vial Charging: In a glovebox or under Argon flow, add Aryl Bromide (1.0 mmol),
(23 mg, 0.025 mmol), and Ligand (e.g., JohnPhos, 15 mg). -
Solvent & Base: Add Lithium Methoxide (LiOMe) (1.5 equiv) and anhydrous Dioxane (3 mL).
-
Disilane Addition: Add Hexamethyldisilane (250 µL, ~1.2 mmol) via syringe.
-
Reaction: Seal and heat to 100 °C for 4–8 hours.
-
Visual Cue: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.
-
Caution: Disilanes can be slippery/greasy. Ensure thorough washing.
-
Decision Matrix & Troubleshooting
Figure 2: Workflow for selecting the appropriate silylation protocol.
Troubleshooting Guide (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| Method A: No Conversion | Catalyst Poisoning | Ensure arene is free of pyridines or free amines (Lewis bases bind Ir). Use |
| Method A: Low Yield | Reversible Equilibrium | Increase Norbornene (H-acceptor) loading or switch to open-system reflux to remove |
| Method B: Protodehalogenation | Moisture in Solvent | If Ar-Br becomes Ar-H, the system is wet. Dry solvent over molecular sieves (3Å). |
| Verification | How to confirm C-Si bond? |
References
-
Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research. Link
-
Cheng, C., & Hartwig, J. F. (2014). Catalytic Silylation of Unactivated C–H Bonds.[4][8] Chemical Reviews. Link
-
Cheng, C., & Hartwig, J. F. (2014). Iridium-Catalyzed Silylation of Aryl C–H Bonds. Journal of the American Chemical Society. Link
-
Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link
-
Zhu, W., & Martin, R. (2016). Nickel-Catalyzed Reductive Silylation of Aryl Halides. Journal of the American Chemical Society. (Referenced contextually for Method B alternatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. Dual photoredox nickel-catalyzed silylation of aryl/heteroaryl bromides using hydrosilanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03246A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of 1,3-Bis(trimethylsilyl)benzene
Executive Summary
This application note details the process development and scale-up parameters for synthesizing 1,3-Bis(trimethylsilyl)benzene (CAS: 2060-89-1).[1] While standard Grignard approaches involve a stepwise formation of the organometallic intermediate followed by electrophile addition, this protocol utilizes a Modified Barbier-Grignard (In-Situ Trapping) strategy.[1]
By maintaining an excess of chlorotrimethylsilane (TMSCl) in the reactor with magnesium during the addition of 1,3-dibromobenzene, we minimize the formation of insoluble bis-Grignard intermediates and suppress Wurtz-type homocoupling byproducts (polyphenyls). This method ensures a homogeneous reaction mixture, better thermal control, and higher yields (>85%) upon scale-up.[1]
Strategic Route Selection
The Challenge of the Stepwise Route
In a traditional stepwise Grignard synthesis:
-
Solubility Issues: The intermediate 1,3-phenylenedimagnesium bromide is poorly soluble in THF, leading to slurry formation that impedes stirring and heat transfer.[1]
-
Regioselectivity & Coupling: The mono-Grignard intermediate can react with unreacted starting material (1,3-dibromobenzene) to form oligomeric biphenyl byproducts (Wurtz coupling), significantly lowering yield and complicating purification.[1]
The Solution: In-Situ Silylation (Barbier Conditions)
This protocol adopts a "Barbier-type" modification where the electrophile (TMSCl) is present in the reaction vessel before the aryl halide is fully added.
-
Mechanism: As the Grignard reagent forms on the Magnesium surface, it is immediately trapped by the highly reactive TMSCl.
-
Benefit: The concentration of active Grignard species remains low, drastically reducing dimerization risks. The product, this compound, is highly soluble in THF, maintaining a liquid phase throughout.
Reaction Mechanism & Pathway
The following diagram illustrates the reaction logic, highlighting the critical in-situ trapping step that differentiates this protocol from standard methods.
Caption: Mechanistic pathway favoring immediate silylation over oligomerization via in-situ trapping.[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (Water < 50 ppm) | Essential for Grignard stability.[1] Diethyl ether is too volatile for scale-up safety.[1] |
| Magnesium | Turnings (1.1 - 1.2 equiv per Br) | Slight excess ensures complete consumption of halide.[1] Turnings preferred over powder for controllable exotherm.[1] |
| TMSCl Stoichiometry | 2.2 - 2.5 equiv | Excess required to drive equilibrium and compensate for evaporative losses or hydrolysis.[1] |
| Temperature | Reflux (66°C) | Necessary to overcome the activation energy of the second bromine substitution (steric hindrance). |
| Addition Rate | Controlled (maintain gentle reflux) | Prevents thermal runaway.[1] The reaction is highly exothermic (-350 kJ/mol est).[1] |
Detailed Protocol (Scale: 1.0 mol)
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
1,3-Dibromobenzene: 235.9 g (1.0 mol)[1]
-
Chlorotrimethylsilane (TMSCl): 271.5 g (2.5 mol)[1]
-
Magnesium Turnings: 53.5 g (2.2 mol)[1]
-
Tetrahydrofuran (THF): 1.2 L (Anhydrous)[1]
-
Activator: 1,2-Dibromoethane (2 mL) or Iodine crystals (small crystal)
Step-by-Step Methodology
Phase 1: Reactor Setup & Activation
-
Equipment: Use a 3-L jacketed glass reactor or 3-neck round-bottom flask equipped with an overhead mechanical stirrer (Teflon impeller), a high-efficiency reflux condenser (connected to N2/Ar line), and a pressure-equalizing addition funnel.[1]
-
Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen/Argon three times.[1]
-
Charging Mg: Add Magnesium turnings (53.5 g) to the reactor.
-
Dry Activation: Stir Mg dry for 10 mins to expose fresh surfaces via friction.[1]
-
Solvent Charge: Add anhydrous THF (400 mL) to the reactor.
-
TMSCl Charge: Add the full amount of TMSCl (271.5 g) to the reactor before starting the halide addition.
-
Note: This pre-mix is the core of the Barbier modification.
-
Phase 2: Initiation[1]
-
Prepare a solution of 1,3-dibromobenzene (235.9 g) in THF (400 mL) in the addition funnel.
-
Initiation: Add approx. 10-15 mL of the halide solution to the Mg/TMSCl suspension.
-
Add activator (2 mL 1,2-dibromoethane).
-
Heat the jacket/bath to 40°C. Watch for a temperature spike or reflux, indicating initiation.
-
Visual Cue: The solution will turn slightly gray/turbid and begin to boil spontaneously.
-
Phase 3: Reaction & Addition[2][3][4][5]
-
Once initiated, bring the mixture to a steady reflux (~66°C).
-
Controlled Addition: Add the remaining 1,3-dibromobenzene solution dropwise over 2–3 hours.
-
Post-Addition Digestion: After addition is complete, maintain external heating to reflux the mixture for an additional 4–6 hours.
-
IPC (In-Process Control): Sample an aliquot, quench with dilute HCl, and analyze via GC-MS.
-
Target: < 1% Mono-silyl intermediate (1-bromo-3-(trimethylsilyl)benzene).[1]
-
Phase 4: Workup[1]
-
Cooling: Cool the reaction mixture to 0–5°C using a chiller.
-
Quenching: Caution: Exothermic. Slowly add saturated aqueous NH₄Cl (500 mL) or 1M HCl.[1]
-
Safety: Hydrogen gas may evolve if excess Mg is present.[1] Vent adequately.
-
-
Extraction: Separate phases. Extract the aqueous layer with Hexanes or MTBE (2 x 300 mL).
-
Washing: Combine organics and wash with water (500 mL) followed by brine (500 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to obtain the crude oil.
Phase 5: Purification
-
Distillation: The crude product is a high-boiling liquid.[1] Perform fractional distillation under reduced pressure.
-
Boiling Point: ~115–120°C at 20 mmHg (Literature: 215°C at atm).[1]
-
-
Collection: Discard the low-boiling forerun (hexamethyldisiloxane byproduct). Collect the main fraction as a clear, colorless liquid.
-
Yield: Expected yield: 190–210 g (85–94%).
Process Workflow Diagram
Caption: Operational workflow from reactor setup to final distillation.
Safety & Engineering Controls
-
Thermal Runaway: The Grignard formation is autocatalytic.[1] Do not add the bulk of the halide until initiation is confirmed (exotherm/color change). If initiation is delayed, do not accumulate reagents; stop addition and investigate.
-
Hydrogen Evolution: During the quench step, unreacted Magnesium will generate Hydrogen gas.[1] Ensure the vessel is vented to a scrubber or fume hood exhaust.
-
Moisture Sensitivity: TMSCl releases HCl upon contact with moisture.[1] All equipment must be rigorously dry.[1][4]
References
-
Grignard Safety & Scale-up
-
Barbier/In-Situ Silylation Protocols
-
Chemical Properties
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Sources
- 1. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dchas.org [dchas.org]
- 3. beyondbenign.org [beyondbenign.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Barbier reaction - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. This compound | 2060-89-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Bis(trimethylsilyl)benzene
Welcome to the technical support center for the purification of 1,3-Bis(trimethylsilyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this versatile organosilicon compound.
Introduction
This compound is a valuable building block in organic synthesis and materials science. Its purification is a critical step to ensure the success of subsequent reactions. This guide provides a comprehensive overview of purification techniques, potential impurities, and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most common and effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.
-
Fractional Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points. Given that the boiling point of many organosilicon compounds can be high, a vacuum distillation is often necessary to prevent decomposition at atmospheric pressure.[1]
-
Flash Column Chromatography: This technique is highly effective for removing non-volatile impurities, polar byproducts, or compounds with similar boiling points that are difficult to separate by distillation.[2][3]
Q2: What are the likely impurities in a crude sample of this compound?
Impurities can arise from the starting materials, side reactions, or subsequent workup procedures. Common impurities include:
-
Monosilylated Benzene (Trimethylsilylbenzene): Formed from incomplete silylation of the starting material.
-
Unreacted Starting Materials: Such as 1,3-dibromobenzene or 1,3-dichlorobenzene.
-
Solvents: Residual solvents from the reaction or workup (e.g., tetrahydrofuran, diethyl ether, hexanes).
-
Hydrolysis Products: Partial or complete hydrolysis of the trimethylsilyl groups to form silanols, which can further condense to form siloxanes. This is more likely if the compound is exposed to acidic or moist conditions.[4]
-
Other Isomers: Depending on the synthetic route, small amounts of 1,2- or 1,4-bis(trimethylsilyl)benzene may be present.
Q3: My this compound sample appears cloudy or has a precipitate. What could be the cause?
Cloudiness or precipitation in a sample of this compound is often due to the presence of moisture, which can lead to the hydrolysis of the trimethylsilyl groups. The resulting silanols are less soluble and can precipitate out of the nonpolar organic compound. To remedy this, ensure all glassware is rigorously dried before use and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Guides
Troubleshooting Distillation
Problem: The compound is not distilling at the expected temperature and pressure.
-
Possible Cause 1: Inaccurate Pressure Reading. Manometer readings can be inaccurate.
-
Solution: Calibrate your manometer or use a trusted, recently calibrated gauge.
-
-
Possible Cause 2: Presence of Non-Volatile Impurities. Solid or high-boiling impurities can elevate the boiling point of the mixture.
-
Solution: Consider a preliminary purification by flash chromatography to remove non-volatile materials before distillation.
-
-
Possible Cause 3: System Leaks. A leak in the distillation apparatus will prevent the system from reaching the desired low pressure.
-
Solution: Carefully check all joints and connections for proper sealing. Use high-vacuum grease where appropriate.
-
Problem: The compound appears to be decomposing in the distillation flask.
-
Possible Cause: Excessive Heating. Silylated aromatic compounds can be sensitive to high temperatures.[1]
-
Solution: Use a lower distillation pressure to reduce the required boiling temperature. Ensure the heating mantle is set to a temperature no more than 20-30°C above the expected boiling point of the liquid.[1]
-
Troubleshooting Flash Column Chromatography
Problem: Poor separation of this compound from a close-running impurity.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for resolving the compounds.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides the best separation (a larger ΔRf value). For nonpolar compounds like this compound, mixtures of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate are often effective.[2][3][5]
-
-
Possible Cause 2: Column Overloading. Applying too much crude material to the column will lead to broad bands and poor resolution.
-
Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of the crude sample.
-
Problem: The compound appears to be degrading on the silica gel column.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause the cleavage of acid-sensitive groups like trimethylsilyl ethers.[4]
-
Solution 1: Deactivate the silica gel by adding a small amount of a neutralising agent, such as triethylamine (typically 0.1-1%), to the eluent.[5]
-
Solution 2: Use a less acidic stationary phase, such as neutral alumina.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying several grams of this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is dry. Lightly grease all joints to ensure a good vacuum seal.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. Once the temperature stabilizes at the boiling point of this compound (approximately 120°C at 25 mmHg[6]), switch to a new receiving flask to collect the pure product.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing polar or non-volatile impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system by TLC analysis. The target compound should have an Rf value of approximately 0.3.[5]
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂Si₂ | [7] |
| Molecular Weight | 222.47 g/mol | [8][9] |
| Boiling Point | 120°C / 25 mmHg | [6] |
| Refractive Index | 1.482 | [6] |
Visualizations
Purification Workflow
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Logic for Column Chromatography
Caption: Step-by-step troubleshooting for flash chromatography.
References
- University of Rochester, Department of Chemistry.
- Benchchem. 1,2-Bis(trimethylsilyl)benzene | Research Chemical.
- PubChem. 1,4-Bis(trimethylsilyl)benzene.
- ChemicalBook. This compound | 2060-89-1.
- Gelest. Deprotection of Silyl Ethers.
- ACS Publications. Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives from 1,2-Dichlorobenzenes Using a Hybrid Metal Mg/CuCl in the Presence of LiCl in 1,3-Dimethyl-2-imidazolidinone.
- University of Rochester, Department of Chemistry.
- UNT Digital Library. Synthesis of organosilicon compounds.
- Sigma-Aldrich. 1,4-Bis(trimethylsilyl)benzene 96 13183-70-5.
Sources
- 1. How To [chem.rochester.edu]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Chromatography [chem.rochester.edu]
- 6. This compound | 2060-89-1 [chemicalbook.com]
- 7. 1,4-Bis(trimethylsilyl)benzene 96 13183-70-5 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1,3-Bis(trimethylsilyl)benzene (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 1,3-Bis(trimethylsilyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this important synthesis, troubleshoot common issues, and understand the critical parameters that govern reaction success. As a versatile building block in organic synthesis and material science, mastering the preparation of this compound is essential.[1] This document provides in-depth, field-proven insights to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the synthesis of this compound, focusing on the prevalent Grignard-based methodologies.
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely employed method is the Grignard reaction, starting from 1,3-dihalobenzenes (typically 1,3-dibromobenzene or 1,3-dichlorobenzene). The process involves the in-situ formation of a di-Grignard reagent, which is then quenched with an electrophilic silicon source like chlorotrimethylsilane (TMSCl). This approach is favored for its scalability and relatively high yields when optimized.[2]
The general reaction scheme is as follows: 1,3-C6H4Br2 + 2 Mg -> 1,3-C6H4(MgBr)2 1,3-C6H4(MgBr)2 + 2 (CH3)3SiCl -> 1,3-C6H4(Si(CH3)3)2 + 2 MgBrCl
Alternative methods, such as direct C-H silylation, are being developed but often require specific catalysts and may not be as broadly applicable or high-yielding for this specific isomer.[3]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in Grignard reactions are a classic problem, almost always stemming from two main culprits: inactive magnesium or the presence of moisture/protic contaminants.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating. This layer must be removed or bypassed.
-
Moisture and Protic Impurities: Grignard reagents are extremely strong bases and will be instantly quenched by water, alcohols, or even trace atmospheric moisture.[4] This is the most common failure mode.[5] All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous.[5]
Q3: How can I effectively activate the magnesium turnings?
Several methods can be used to activate the magnesium surface. The choice often depends on the scale and the reactivity of the halide.
-
Iodine Activation: Adding a small crystal of iodine is a very common method. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[6][7]
-
Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can break the oxide layer and increase the surface area.[8]
-
Chemical Activation with 1,2-Dibromoethane (DBE): A small amount of DBE can be added to the magnesium suspension. It reacts to form ethylene gas and MgBr₂, cleaning the surface and often initiating the reaction smoothly.[2][9] This is a highly effective and widely used technique.
Q4: What is the optimal solvent and temperature for this reaction?
Solvent: Tetrahydrofuran (THF) is the most common and effective solvent for this synthesis. Its ability to solvate the Grignard reagent is crucial for the reaction to proceed.[10] While diethyl ether is a classic Grignard solvent, THF's higher boiling point allows for refluxing, which can be necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[10] Some studies suggest that 2-Methyltetrahydrofuran (MTHF) can be a greener and sometimes higher-yielding alternative to THF.
Temperature: The reaction is typically a multi-stage process regarding temperature:
-
Initiation: Gentle warming (e.g., to 40-50°C) may be required to start the reaction, especially if the magnesium is not highly activated. Once initiated, the reaction is often exothermic.
-
Formation: The formation of the Grignard reagent is often maintained at a controlled temperature, sometimes at reflux (approx. 66°C for THF), to ensure complete conversion.[5]
-
Silylation: The addition of chlorotrimethylsilane is typically done at a lower temperature (e.g., 0°C or room temperature) to control the exotherm of the quenching reaction.
Q5: I'm observing a significant amount of mono-silylated byproduct (1-bromo-3-(trimethylsilyl)benzene). How can I favor the di-silylated product?
This is a common issue related to stoichiometry and reaction conditions.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of both magnesium (at least 2.2 equivalents) and chlorotrimethylsilane (at least 2.2 equivalents) relative to the 1,3-dihalobenzene. This helps drive the reaction to completion for both halogen sites.
-
Reaction Time and Temperature: Incomplete formation of the di-Grignard reagent is a likely cause. Allowing for a sufficient reflux period after the initial exothermic reaction has subsided is critical to ensure the second Grignard formation occurs. A procedure for a similar compound involved stirring at 100°C for two days after the initial addition.[6]
-
Addition Method: Consider an in-situ or Barbier-type reaction where the chlorotrimethylsilane is present in the flask with the magnesium before the 1,3-dihalobenzene is added. This allows the silylating agent to trap the Grignard reagent as it forms, which can sometimes improve yields.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during your experiment.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (No exotherm, no color change) | 1. Inactive magnesium (MgO layer).2. Wet solvent or glassware.3. Impure aryl halide. | 1. Activate Mg: Add a crystal of I₂, a few drops of 1,2-dibromoethane, or sonicate the flask.[5][9]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum/inert gas. Use freshly distilled/anhydrous grade solvent.[5]3. Purify Reactants: Distill the 1,3-dibromobenzene if its purity is questionable. |
| Low yield of desired product | 1. Incomplete Grignard formation.2. Premature quenching of Grignard by moisture.3. Insufficient reaction time or temperature. | 1. Improve Activation & Stirring: Use a more effective activation method and ensure vigorous stirring to keep the Mg surface exposed.2. Check System Integrity: Ensure your reaction setup is sealed and maintained under a positive pressure of inert gas (Argon or Nitrogen).3. Increase Reflux Time: After the initial addition, reflux the mixture for several hours (e.g., 3-6 hours) to ensure di-Grignard formation is complete. |
| Formation of Wurtz coupling byproduct (e.g., 3,3'-dibromobiphenyl) | 1. High local concentration of aryl halide.2. Reaction temperature is too high during addition. | 1. Slow Addition: Add the solution of 1,3-dibromobenzene dropwise via a syringe pump or an addition funnel to the magnesium suspension to avoid high local concentrations.2. Control Temperature: Maintain a gentle reflux; avoid excessive heating that could accelerate side reactions. |
| Reaction mixture turns dark/black and viscous | 1. Decomposition of the Grignard reagent.2. Prolonged heating at high temperatures. | 1. Monitor Reaction Progress: Once the magnesium is consumed, do not continue to heat unnecessarily.[5]2. Consider a Milder Protocol: For some substrates, highly reactive "Rieke-Magnesium" can allow the reaction to proceed at much lower temperatures (e.g., 0°C to RT), avoiding thermal decomposition.[2] |
Optimization of Key Parameters: A Comparative Table
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Starting Material | 1,3-Dichlorobenzene | 1,3-Dibromobenzene | The C-Br bond is weaker than the C-Cl bond, making Grignard formation easier and often requiring less harsh conditions (lower temperature, less activation). |
| Solvent | THF | 2-Methyl-THF (MTHF) or THF with LiCl | MTHF can improve yields and simplifies workup due to its lower water miscibility. Adding LiCl ("Turbo Grignard") breaks up aggregates, increasing reactivity and allowing for lower temperatures.[11][12] |
| Mg Activation | Iodine crystal | 1,2-Dibromoethane (DBE) or Rieke-Mg | DBE provides a more reliable and often vigorous initiation.[9] Rieke-Magnesium is highly active and allows reactions at very low temperatures (-78 °C to RT), which is ideal for sensitive substrates.[2][13] |
| Temperature | Refluxing THF (~66 °C) | Room Temperature or 0 °C (with activated Mg) | Milder conditions prevent thermal decomposition of the Grignard reagent and can reduce side reactions.[2] |
Experimental Workflow & Protocols
Visualizing the Synthesis Workflow
The following diagram outlines the critical steps from setup to purification for the synthesis of this compound via the Grignard pathway.
Caption: Workflow for Grignard-based synthesis of this compound.
Detailed Step-by-Step Protocol (Optimized)
This protocol is based on the highly effective entrainment method using 1,2-dibromoethane for magnesium activation.[2][9]
Materials:
-
Magnesium turnings (4.4 g, 180 mmol, 2.4 eq)
-
1,3-Dibromobenzene (18.9 g, 80 mmol, 1.0 eq)
-
Chlorotrimethylsilane (TMSCl) (21.7 g, 200 mmol, 2.5 eq)
-
1,2-Dibromoethane (DBE) (0.75 g, 4 mmol, 0.05 eq)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Hexane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet (Ar or N₂), and a pressure-equalizing addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Add the magnesium turnings to the flask. In a separate, dry flask, prepare a solution of 1,3-dibromobenzene (80 mmol) and 1,2-dibromoethane (4 mmol) in 100 mL of anhydrous THF. Add ~10 mL of this solution to the magnesium turnings.
-
Initiation: Stir the magnesium suspension. If the reaction does not start within 10-15 minutes (indicated by gentle bubbling and a slight exotherm), gently warm the flask with a heat gun until initiation is observed. Once started, the reaction should become self-sustaining.
-
Grignard Formation: Begin stirring and add the remainder of the 1,3-dibromobenzene/DBE solution from the addition funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours to ensure the formation of the di-Grignard reagent.
-
Silylation (Quench): Cool the reaction mixture to 0°C using an ice bath. Add the chlorotrimethylsilane (200 mmol) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Cool the flask again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and excess magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 75 mL portions of diethyl ether or hexane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.[14]
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for common synthesis failures.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst . International Journal of Advanced Research in Science, Engineering and Technology. [Link]
-
1,2-Bis(trimethylsilyl)benzene . Organic Syntheses. [Link]
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS . International Journal of Advance Research in Science and Engineering. [Link]
-
16.10: Synthesis of Polysubstituted Benzenes . Chemistry LibreTexts. [Link]
- PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE.
-
Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method . Synthesis. [Link]
-
GRIGNARD REAGENTS AND SILANES . Gelest, Inc. [Link]
-
HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID . Organic Syntheses. [Link]
-
Grignard Formation - Troubleshooting and Perfecting . Reddit. [Link]
-
Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation . Organic Letters. [Link]
-
Iridium-Catalyzed Silylation of Unactivated C-H Bonds . PMC. [Link]
-
Synthesis of 1,2-Bis(trimethylsilyl)benzene Derivatives from 1,2-Dichlorobenzenes Using a Hybrid Metal Mg/CuCl in the Presence of LiCl in 1,3-Dimethyl-2-imidazolidinone . The Journal of Organic Chemistry. [Link]
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale . Organic Process Research & Development. [Link]
-
Making a Grignard reagent from elemental magnesium . YouTube. [Link]
-
A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation . ChemRxiv. [Link]
-
A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne *. SciSpace. [Link]
-
Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids . Organic Chemistry Portal. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study . ResearchGate. [Link]
-
Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
How do Grignard Activating Reagents work? . ResearchGate. [Link]
-
Troubleshooting my grignard reactions . Reddit. [Link]
-
How to improve the percent yield in Grignard reaction . Quora. [Link]
-
Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride . Organic Chemistry Portal. [Link]
-
Reaction of propargyltrimethylsilane magnesium bromide with aldimines: Synthesis of 1-(Alkylamino)-2-(trimethylsilyl)but-3- yne . ResearchGate. [Link]
-
Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes . The Journal of Organic Chemistry. [Link]
-
Grignard Reagent, Reaction, Mechanism and Shortcut . YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. d-nb.info [d-nb.info]
- 3. Iridium-Catalyzed Silylation of Unactivated C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gelest.com [gelest.com]
- 11. Selective Metalation and Additions [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. This compound | 2060-89-1 [chemicalbook.com]
Characterization of impurities in 1,3-Bis(trimethylsilyl)benzene synthesis
Technical Support Center: Synthesis of 1,3-Bis(trimethylsilyl)benzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It addresses common challenges, offering troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This section is designed to help you navigate specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, the yield of this compound is significantly lower than expected, or no product is isolated.
Potential Causes & Solutions:
-
Grignard Reagent Formation Failure: The initial and most critical step is the formation of the Grignard reagent from 1,3-dibromobenzene and magnesium. This reaction is notoriously sensitive to moisture.
-
Causality: Grignard reagents are potent nucleophiles and strong bases, readily reacting with protic solvents like water or alcohols.[1] This reaction consumes the Grignard reagent, preventing it from reacting with the silylating agent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under a vacuum. Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The surface of the magnesium turnings can oxidize, preventing the reaction. Gently crush the magnesium turnings in a mortar and pestle or use a magnetic stir bar to grind them in the reaction flask under an inert atmosphere (Nitrogen or Argon) before adding the solvent. A small crystal of iodine can also be added to initiate the reaction.
-
Initiation: The reaction may have a significant induction period. Gentle warming or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.
-
-
-
Ineffective Silylation: The Grignard reagent may have formed successfully, but the subsequent reaction with trimethylsilyl chloride (TMSCl) is inefficient.
-
Causality: The reactivity of the Grignard reagent can be influenced by the solvent and temperature. In some cases, side reactions can consume the silylating agent.
-
Troubleshooting Steps:
-
Reaction Temperature: While Grignard formation may require gentle heating, the silylation step is often exothermic. Adding the TMSCl dropwise at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions.
-
Solvent Choice: Tetrahydrofuran is generally a better solvent than diethyl ether for Grignard reactions due to its higher boiling point and better solvation of the magnesium salts.[2]
-
Reagent Quality: Ensure the trimethylsilyl chloride is of high purity and has not been hydrolyzed by atmospheric moisture. Distilling it before use is recommended.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: Analysis of the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy reveals the presence of one or more significant impurities alongside the desired this compound.
Common Impurities and Their Identification:
| Impurity | Potential Cause | Identification (¹H NMR, CDCl₃) | Identification (GC-MS) |
| Benzene | Incomplete bromination of starting material or protonation of the Grignard reagent. | Singlet at ~7.36 ppm | Characteristic m/z of 78 |
| Bromobenzene | Incomplete reaction of the starting material. | Multiplets between 7.2-7.6 ppm | Characteristic m/z of 156/158 |
| 1-(Trimethylsilyl)benzene | Incomplete silylation (monosubstitution). | Multiplets in the aromatic region, singlet for TMS protons at ~0.25 ppm. | Characteristic m/z of 150 |
| Biphenyl | Wurtz-type coupling of bromobenzene.[3] | Multiplets in the aromatic region. | Characteristic m/z of 154 |
| Hexamethyldisiloxane | Hydrolysis of trimethylsilyl chloride. | Singlet at ~0.06 ppm. | Characteristic m/z of 147 (M-15) |
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Wurtz Coupling: The formation of biphenyl is often favored at higher temperatures.[3] Maintaining a controlled temperature during the Grignard formation and silylation can minimize this side product.
-
Incomplete Reaction: Ensure a sufficient excess of magnesium and trimethylsilyl chloride is used to drive the reaction to completion. The order of addition can also be critical; adding the Grignard reagent to the silylating agent (reverse addition) can sometimes favor disubstitution.[2]
-
-
Purification of the Crude Product:
-
Fractional Distillation: this compound has a boiling point of approximately 120 °C at 25 mmHg.[4] Fractional distillation under reduced pressure is an effective method for separating it from less volatile impurities like biphenyl and more volatile impurities like benzene and bromobenzene.
-
Column Chromatography: For smaller-scale reactions or to remove highly colored impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum of pure this compound?
A1: In deuterated chloroform (CDCl₃), the ¹H NMR spectrum of this compound should exhibit a singlet for the 18 protons of the two trimethylsilyl groups at approximately 0.27 ppm. The aromatic protons will appear as a multiplet in the range of 7.4-7.8 ppm.
Q2: How can I confirm the complete consumption of the Grignard reagent?
A2: A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with a dilute solution of iodine in THF. The persistence of the iodine color indicates that no Grignard reagent remains. A more quantitative method is to take an aliquot, quench it with a known amount of a standard acid, and then back-titrate with a standard base.
Q3: My reaction mixture turned dark brown/black. Is this normal?
A3: A dark coloration is common during Grignard reagent formation and is often attributed to finely divided magnesium or minor side reactions. However, an excessively dark or tarry mixture could indicate significant decomposition or side reactions, possibly due to overheating or the presence of impurities in the starting materials or solvent.
Q4: Can I use other silylating agents besides trimethylsilyl chloride?
A4: Yes, other silylating agents like N,N-bis(trimethylsilyl)acetamide (BSA) can be used.[5][6] BSA is a powerful silylating agent, but its byproducts might complicate purification. For the Grignard route, trimethylsilyl chloride is the most common and cost-effective choice.
Q5: What are the safety precautions I should take during this synthesis?
A5:
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents react violently with water.[1] Ensure the reaction is protected from atmospheric moisture.
-
Quenching: The quenching of the reaction mixture should be done cautiously by slowly adding the reaction mixture to an ice-cold solution of a weak acid (e.g., saturated ammonium chloride).
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly.
-
Grignard Formation: To the flask, add magnesium turnings (2.2 equivalents) and a small crystal of iodine. Under a positive pressure of nitrogen, add anhydrous THF via cannula. Add a small portion of 1,3-dibromobenzene (1 equivalent) dissolved in anhydrous THF.
-
Initiation: If the reaction does not start (disappearance of iodine color and gentle reflux), warm the mixture gently. Once initiated, add the remaining 1,3-dibromobenzene solution dropwise to maintain a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (2.5 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis of Impurities
-
Sample Preparation: Dilute a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to a library of known compounds and the expected fragmentation patterns of the potential impurities.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
-
Wikipedia. (2023). Trimethylsilyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.4: The Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Silylation. Retrieved from [Link]
Sources
Troubleshooting poor regioselectivity in reactions of 1,3-Bis(trimethylsilyl)benzene
[1]
Status: Operational Subject: Troubleshooting Regioselectivity & Stability in 1,3-Bis(trimethylsilyl)benzene Reactions Ticket ID: TMS-13-REGIO-001 Assigned Specialist: Senior Application Scientist, Organometallic Division[1]
Diagnostic Overview: The Electronic vs. Steric Landscape
Effective troubleshooting requires understanding the unique "push-pull" conflict within this compound.[1] You are likely encountering issues because the electronic vectors and steric barriers are fighting each other.
The Substrate Profile
-
Electronic Effect (The "Push"): The Trimethylsilyl (TMS) group is an electron donor via
- hyperconjugation (activator) and directs ortho/para .[1] In the 1,3-isomer, these effects reinforce each other at the 4-position (ortho to one, para to the other) and the 2-position (ortho to both). -
Steric Effect (The "Wall"): The TMS group is bulky.
| Position | Electronic Activation (EAS) | Steric Hindrance | Lithiation Propensity (n-BuLi) |
| C-2 | High (Double Ortho) | Extreme (Blocked) | Very Low (Kinetic barrier) |
| C-4/6 | Highest (Ortho + Para) | Moderate | High (Preferred) |
| C-5 | Low (Double Meta) | Low | Low (Requires "Remote" conditions) |
Troubleshooting Module: Metalation & Lithiation
User Complaint: "I am trying to lithiate at C-2, but I keep getting C-4 substitution or no reaction."
Root Cause Analysis
The C-2 proton is theoretically acidic due to the inductive effect of two silicon atoms, but the buttressing effect of the two TMS groups prevents the approach of aggregated lithiating reagents (like n-BuLi hexamers or tetramers).
Protocol 1: Controlling Lithiation Regioselectivity
Objective: Selectively target C-4 or C-5.[1] (Note: Direct C-2 lithiation is often chemically non-viable without removing a TMS group).[1]
A. Targeting C-4 (The Kinetic Product)
This is the standard outcome due to the coordination of Lithium to the TMS group (Complex Induced Proximity Effect - CIPE).
-
Reagents:
-BuLi (1.1 eq) / TMEDA (1.1 eq).[1] -
Solvent: Hexane or Et₂O.
-
Temp: 0°C to RT.
-
Mechanism: TMEDA breaks down BuLi aggregates; the TMS group coordinates the Li, directing it to the nearest accessible proton (C-4).
B. Targeting C-5 (Remote Functionalization)
To hit the meta-position (C-5), you must overcome the ortho-directing effect of the TMS groups.[1]
-
Reagents:
-BuLi or -BuLi / PMDTA (N,N,N′,N′′,N′′-pentamethyldiethylenetriamine).[1] -
Logic: PMDTA is a bulky tridentate ligand.[1] It complexes lithium so strongly that it prevents the specific coordination to the TMS silicon, forcing the reaction to be governed by thermodynamics (steric freedom) rather than kinetics (coordination).
-
Reference: See Knochel et al.[1] on remote lithiation of silylated arenes [1].[1][2]
Decision Tree: Lithiation Workflow
Figure 1: Decision matrix for lithiation strategies based on regiochemical targets.
Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)
User Complaint: "I tried to brominate the ring, but I lost a TMS group (Ipso-desilylation)."
Root Cause Analysis
Silicon stabilizes
-
Pathway A (C-H Substitution): Attack at C-4
loss of H+ Product.[1] -
Pathway B (Ipso Substitution): Attack at C-1 (bearing TMS)
Stabilization by Si loss of TMS+ Desilylated Product.[1]
Strong electrophiles (e.g.,
Protocol 2: Avoiding Ipso-Desilylation
Objective: Retain TMS groups while functionalizing the ring.
Step-by-Step Guide:
-
Lower the Electrophilicity: Do NOT use Lewis Acid catalysts (
, ) unless absolutely necessary.[1] -
Use "Soft" Electrophiles:
-
Temperature Control: Perform reactions at -78°C to 0°C. Ipso-substitution often has a higher activation energy barrier than simple C-H attack due to the steric bulk of the TMS group, even if the intermediate is more stable. Kinetic control (low temp) favors C-H substitution at C-4.[1]
Mechanism Visualization: The Ipso Trap
Figure 2: Mechanistic divergence between desired substitution and unwanted ipso-desilylation.
Frequently Asked Questions (FAQs)
Q: Can I use the "Superbase" (LICKOR) to hit the 2-position? A: While LICKOR (n-BuLi + t-BuOK) is more reactive, the 2-position in 1,3-bis(TMS)benzene is a "steric pocket."[1] Even superbases tend to deprotonate the methyl groups on the silicon (lateral lithiation) or the 4-position before they can squeeze into the 2-position. If you absolutely need a substituent at C-2, start with a 1,2,3-trisubstituted benzene precursor (e.g., 2-bromo-1,3-bis(TMS)benzene) and use halogen-metal exchange.[1]
Q: Why does my Suzuki coupling fail after I successfully brominate the 4-position? A: Steric hindrance.[1] Even at the 4-position, you have a TMS group at the ortho position. This interferes with the oxidative addition step of the Palladium catalyst.
-
Fix: Switch to high-activity catalysts designed for sterically hindered substrates, such as Pd(PtBu3)2 or Pd-PEPPSI-IPr .[1] Increase temperature to 80-100°C.
Q: I see "protodesilylation" when I try to work up my reaction with acid. Why?
A: Aryl-silanes are acid-sensitive.[1] The proton (
-
Fix: Quench basic reactions with mild buffers like Sat. NH₄Cl or Phosphate buffer (pH 7) rather than HCl or strong acids.[1]
References
Sources
- 1. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Remote Lithiation of Functionalized 1,3-bis-Silylated Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 519794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Reactivity of 1,3- vs. 1,4-Disubstituted Silylbenzenes
This guide provides an in-depth technical comparison of 1,3-bis(trimethylsilyl)benzene and 1,4-bis(trimethylsilyl)benzene, focusing on their distinct reactivity profiles, steric environments, and applications in regioselective synthesis.
Executive Summary
In the architecture of complex arenes, trimethylsilyl (TMS) groups serve two critical functions: steric blocking and ipso-substitution handles . The choice between the 1,3- (meta) and 1,4- (para) isomers dictates the regiochemical outcome of subsequent functionalizations.
-
1,4-Bis(trimethylsilyl)benzene: A symmetrical scaffold ideal for accessing para-disubstituted arenes via ipso-halodesilylation.[1][2] It offers two equivalent ortho-lithiation sites, making it a versatile precursor for 2,5-disubstituted-1,4-bis(silyl)benzenes.[1][2]
-
This compound: A sterically unique scaffold.[1][2] The C2 position (between the two silyl groups) is sterically "shielded" yet electronically activated.[1] This isomer is primarily used to access meta-substituted aromatics that are difficult to synthesize via classical Electrophilic Aromatic Substitution (EAS).[1][2]
Part 1: Structural & Electronic Baseline[1][2]
The reactivity difference stems from the interplay between the
| Feature | This compound | 1,4-Bis(trimethylsilyl)benzene |
| Symmetry | ||
| Steric Hotspot | C2 Position: Flanked by two bulky TMS groups.[1][2] Highly congested. | None: All ortho positions are sterically equivalent. |
| Electronic Effect | Inductive donation ( | Inductive donation activates all ortho positions equally.[1] |
| Dipole Moment | Non-zero (Vectors add) | Zero (Vectors cancel) |
| Key Utility | Accessing 1,2,3-trisubstituted or 1,3-disubstituted patterns.[1][2] | Accessing 1,2,4-trisubstituted or 1,4-disubstituted patterns. |
Visualization: Steric & Reactive Sites
The following diagram illustrates the divergent reactivity pathways governed by the position of the silyl groups.
Figure 1: Divergent reactivity pathways.[1][2] Note that for the 1,3-isomer, lithiation avoids the crowded C2 position, whereas ipso-substitution exploits the C-Si bond directly.
Part 2: Deep Dive into Reactivity
Ipso-Halodesilylation (The "Placeholder" Strategy)
This is the most reliable application for both isomers.[1][2] The silyl group acts as a "super-proton" that can be replaced by a halogen (Br, I) with high regiocontrol.[1][2]
-
Mechanism: Electrophilic attack at the carbon bearing the silicon (
attack).[1][2] The -silicon effect stabilizes the Wheland intermediate (carbocation), ensuring substitution happens exactly where the silicon was, not at the adjacent proton. -
1,4-Isomer Advantage: It provides a clean route to 1,4-dihaloarenes or 4-halo-silylbenzenes (if controlled stoichiometrically), which are crucial linkers for Metal-Organic Frameworks (MOFs).[1][2]
-
1,3-Isomer Advantage: It allows the synthesis of 1,3-dihaloarenes without contamination from ortho or para isomers that typically plague direct halogenation of benzene.[1]
Directed Ortho Metalation (DoM)
Here, the isomers behave very differently due to sterics.[1][2]
-
1,4-Bis(TMS)benzene:
-
1,3-Bis(TMS)benzene:
-
Reactivity: The C2 position (between silicons) is electronically acidic (inductive effect of two Si) but sterically occluded .[1][2]
-
Regioselectivity: n-BuLi typically deprotonates at C4 (ortho to one Si, para to the other) rather than C2.[1][2] Accessing the C2 anion often requires "superbases" (Lickor base) or smaller silyl groups.[1]
-
Implication: You cannot easily put a substituent between the two silyl groups via simple lithiation; you must rely on the silyl groups themselves as the reactive sites (ipso-substitution).[2]
-
Part 3: Experimental Protocols
Protocol A: Regioselective Ipso-Bromination
Objective: Convert silyl-benzene to bromo-benzene.[1][2] This protocol is applicable to both isomers, but stoichiometry must be adjusted for mono- vs. di-substitution.[1]
Reagents:
-
Bromine (
): 2.2 equiv (for disubstitution)[1][2] -
Solvent: Dichloromethane (
)[1][2] -
Temperature: 0 °C to Room Temperature (RT)
Workflow:
-
Preparation: Dissolve 1,4-bis(trimethylsilyl)benzene (5.0 mmol) in dry
(20 mL) in a round-bottom flask equipped with a drying tube. -
Addition: Cool to 0 °C in an ice bath. Add
(11.0 mmol) dropwise (diluted in 5 mL ) over 15 minutes. Note: Shield from light to prevent radical side reactions. -
Reaction: Allow to warm to RT. The deep red color of bromine will fade as it is consumed.[1] Stir for 2 hours.
-
Quench: Pour mixture into saturated aqueous
(Sodium thiosulfate) to neutralize excess bromine. -
Workup: Extract with
(3x), wash with brine, dry over , and concentrate. -
Purification: Recrystallization from ethanol (for 1,4-dibromobenzene) or silica column chromatography.[1][2]
Expected Outcome:
Protocol B: Lithiation of 1,4-Bis(trimethylsilyl)benzene
Objective: Functionalize the ring while keeping silyl groups intact.
Reagents:
-
Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[2]
-
Additive: TMEDA (1.1 equiv) - Crucial for de-aggregating BuLi.[1][2]
-
Electrophile: e.g., DMF (Dimethylformamide)[2]
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask under Argon.
-
Solvation: Add substrate (2.0 mmol) and TMEDA (2.2 mmol) in anhydrous THF (10 mL).
-
Lithiation: Cool to -78 °C. Add n-BuLi dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 mins. The solution usually turns yellow/orange.[1]
-
Trapping: Cool back to -78 °C. Add DMF (3.0 mmol) rapidly.
-
Hydrolysis: Warm to RT and quench with dilute HCl.
Part 4: Data Comparison Table
| Property / Reaction | This compound | 1,4-Bis(trimethylsilyl)benzene |
| CAS Number | ||
| Boiling Point | ~208 °C | ~194 °C |
| Melting Point | Liquid at RT | 92-96 °C (Solid) |
| Ipso-Bromination | Yields 1,3-Dibromobenzene (High Selectivity) | Yields 1,4-Dibromobenzene (High Selectivity) |
| Lithiation Site (nBuLi) | C4 (Steric control dominates) | C2 (Symmetry control) |
| Applications | Meta-directing templates, Polymer cross-linkers | MOF linkers, Liquid Crystals, Para-phenylene oligomers |
References
-
PubChem Compound Summary. 1,4-Bis(trimethylsilyl)benzene.[1][2] National Center for Biotechnology Information.[1]
-
Organic Syntheses.Preparation of Silyl-Substituted Benzenes and Ipso-Desilylation Strategies.
-
Snieckus, V. Directed Ortho Metalation.[1][2][3] Tertiary Amides and Carbamates as Metalation Directors.[1][2] Chemical Reviews, 1990.[1][2] (Foundational text on lithiation regioselectivity).
- Sigma-Aldrich Technical Data.1,4-Bis(trimethylsilyl)
-
Vapourtec Application Note.
Sources
- 1. 1,4-Bis(trimethylsilyl)benzene | C12H22Si2 | CID 25771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis[(trimethylsilyl)ethynyl]benzene | C16H22Si2 | CID 142239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
A Comparative Guide to the Reactivity of 1,3-Bis(trimethylsilyl)benzene: An Experimental and Theoretical Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the reactivity of 1,3-bis(trimethylsilyl)benzene, a versatile building block in organic synthesis. We will delve into the theoretical models governing its reactivity and present a critical evaluation of its performance in key chemical transformations, supported by experimental data and comparisons with relevant alternatives. This document is designed to equip you with the in-depth technical knowledge necessary to effectively utilize this compound in your research and development endeavors.
Theoretical Framework: Understanding the Electronic and Steric Effects of Trimethylsilyl Groups
The reactivity of an aromatic ring is fundamentally governed by the electronic and steric nature of its substituents. In this compound, two trimethylsilyl (TMS) groups are positioned meta to each other, creating a unique electronic and steric environment that dictates its behavior in chemical reactions.
Theoretical models predict that the trimethylsilyl group is a weak σ-donor and a potential π-acceptor, capable of stabilizing adjacent carbocations through hyperconjugation. The Hammett substituent constants (σ) offer a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. For the trimethylsilyl group, the σ_meta value is slightly negative (-0.04), indicating a weak electron-donating inductive effect at the meta position. The σ_para value is also slightly negative (-0.07), suggesting a minor electron-donating effect at the para position as well.[1] These values suggest that the TMS group has a minimal electronic influence on the benzene ring's ground state.
However, the true influence of the TMS group becomes more apparent in the transition states of electrophilic aromatic substitution (EAS) reactions. Computational studies, often employing Density Functional Theory (DFT), are invaluable in modeling these transition states and predicting the regioselectivity of electrophilic attack. These models typically calculate the energies of the possible Wheland intermediates (sigma complexes) formed upon attack at different positions of the benzene ring. For this compound, DFT calculations can predict the most likely sites for electrophilic substitution by identifying the lowest energy transition states.
dot graph ER_diagram { graph [label="Theoretical Models for Reactivity", labelloc=t, fontsize=20, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot
Figure 1: Conceptual diagram illustrating the interplay of electronic and steric effects in determining the reactivity of this compound, which are evaluated using theoretical models.
Experimental Validation: A Comparative Study of Key Reactions
To validate these theoretical predictions and provide a practical guide for the synthetic chemist, we will now examine the experimental outcomes of several key reactions involving this compound. We will also compare its reactivity to that of a sterically hindered analogue, 1,3-di-tert-butylbenzene, to highlight the unique role of the silyl groups.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The regioselectivity of this reaction on this compound is a direct probe of the directing effects of the TMS groups.
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Due to the deactivating nature of the acyl group, this reaction is generally free from polysubstitution.[2][3]
Theoretical Prediction: The two TMS groups in this compound are expected to direct electrophilic attack to the C4/C6 positions (ortho to one TMS and para to the other) and the C2 position (between the two TMS groups). Steric hindrance from the bulky TMS groups might disfavor attack at the C2 position.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation [4][5][6]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC-MS).
-
Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data:
| Substrate | Acylating Agent | Catalyst | Product(s) | Yield (%) | Regioselectivity | Reference |
| This compound | Acetyl chloride | AlCl₃ | 2,4-Bis(trimethylsilyl)acetophenone | Data not found | Data not found | - |
| 1,3-Di-tert-butylbenzene | Acetyl chloride | AlCl₃ | 3,5-Di-tert-butylacetophenone | High | High (meta to both t-butyl groups) | [7] |
Discussion: While a specific experimental report with quantitative data for the Friedel-Crafts acylation of this compound was not identified in the literature reviewed, the general procedure is well-established.[2][4][5][6] In contrast, the acylation of 1,3-di-tert-butylbenzene proceeds with high regioselectivity to give the 3,5-disubstituted product.[7] This is due to the severe steric hindrance at the positions ortho and para to the bulky tert-butyl groups, forcing acylation to the less hindered meta position. For this compound, a mixture of products (substitution at C2 and C4/C6) is theoretically possible, and the actual product distribution would provide valuable insight into the balance between electronic directing effects and steric hindrance of the TMS groups.
Nitration, the introduction of a nitro group (-NO₂), is another fundamental EAS reaction. The nitro group is a strong deactivating group, which can be a useful handle for further synthetic transformations.
Theoretical Prediction: Similar to acylation, nitration is expected to be directed to the C2 and C4/C6 positions. The strong electrophile in nitration (NO₂⁺) might be less sensitive to steric hindrance compared to the bulkier acylium ion.
Experimental Protocol: General Procedure for Aromatic Nitration [8][9]
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 ratio) at 0 °C, slowly add this compound.
-
Maintain the temperature at 0-10 °C and stir for the specified time (monitor by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Data:
| Substrate | Nitrating Agent | Product(s) | Yield (%) | Regioselectivity | Reference |
| This compound | HNO₃/H₂SO₄ | Data not found | Data not found | Data not found | - |
| 1,3-Di-tert-butylbenzene | HNO₃/H₂SO₄ | 1,3-Di-tert-butyl-5-nitrobenzene | High | High (meta to both t-butyl groups) | [7] |
Discussion: Specific experimental data on the nitration of this compound remains elusive in the reviewed literature. However, the nitration of 1,3-di-tert-butylbenzene exclusively yields the 5-nitro derivative, again highlighting the dominant role of steric hindrance in directing the incoming electrophile.[7] Experimental investigation into the nitration of this compound would be highly valuable to determine the regiochemical outcome and compare it with its tert-butyl analog.
Halogenation introduces a halogen atom onto the aromatic ring and typically requires a Lewis acid catalyst.
Theoretical Prediction: The directing effects for halogenation are expected to be consistent with other EAS reactions, favoring substitution at the C2 and C4/C6 positions.
Experimental Protocol: General Procedure for Aromatic Bromination
-
To a solution of this compound in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane), add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature until the bromine color disappears (monitor by TLC or GC-MS).
-
Quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Comparative Data:
| Substrate | Halogenating Agent | Catalyst | Product(s) | Yield (%) | Regioselectivity | Reference |
| This compound | Br₂ | FeBr₃ | Data not found | Data not found | Data not found | - |
| 1,3-Di-tert-butylbenzene | Br₂ | FeBr₃ | 1-Bromo-3,5-di-tert-butylbenzene | High | High (meta to both t-butyl groups) | [7] |
dot graph EAS_Regioselectivity { graph [label="Predicted Regioselectivity of EAS on this compound", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];
} dot
Figure 2: Predicted sites of electrophilic attack on this compound based on theoretical directing effects.
Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. However, the trimethylsilyl group is not a traditional directing group for lithiation. Instead, the acidity of the aromatic protons is the primary factor.
Theoretical Prediction: The protons at the C2 position, situated between the two electron-withdrawing (by induction) silyl groups, are expected to be the most acidic and therefore the most likely to be removed by a strong base like n-butyllithium.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [10][11][12]
-
To a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of n-butyllithium in hexanes (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for the specified time.
-
Add a solution of the desired electrophile (e.g., an alkyl halide, carbon dioxide, etc.) in the same anhydrous solvent.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Expected Outcome: Lithiation is expected to occur predominantly at the C2 position, and subsequent reaction with an electrophile would yield the 1,2,3-trisubstituted benzene derivative. This provides a regioselective entry into a substitution pattern that is not easily accessible through electrophilic aromatic substitution.
Desilylation
The carbon-silicon bond can be cleaved under various conditions, most notably by protodesilylation (cleavage by a proton source) or halodesilylation. This reactivity allows the TMS group to be used as a "placeholder" or a "blocking group" that can be removed at a later stage in a synthesis.
Theoretical Prediction: The rate of protodesilylation is influenced by the electron density at the carbon atom bearing the silyl group. Electron-donating groups on the ring accelerate the reaction, while electron-withdrawing groups retard it. In this compound, the electronic environment of both silyl-bearing carbons is identical.
Experimental Protocol: General Procedure for Protodesilylation [13][14][15]
-
Dissolve this compound in a suitable solvent mixture, such as acetic acid and water, or use a stronger acid like trifluoroacetic acid.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitor the progress of the reaction by GC-MS or NMR spectroscopy to observe the sequential removal of the TMS groups.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Expected Outcome: Stepwise protodesilylation would first yield trimethylsilylbenzene and then benzene. The relative rates of the first and second desilylation steps would provide information about the electronic effect of a TMS group on the desilylation of the remaining TMS group.
dot graph Reaction_Pathways { graph [label="Key Reaction Pathways of this compound", labelloc=t, fontsize=18, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
} dot
Figure 3: Summary of the principal reaction pathways for the functionalization of this compound.
Summary and Outlook
This guide has provided a detailed overview of the theoretical principles and experimental considerations for the reactivity of this compound. While theoretical models provide a solid framework for predicting its behavior, there is a clear need for more comprehensive experimental data to fully validate these predictions.
Key Takeaways:
-
Electrophilic Aromatic Substitution: The regioselectivity is predicted to be a competition between substitution at the C2 and C4/C6 positions, influenced by a balance of electronic directing effects and steric hindrance. Further experimental work is crucial to quantify this.
-
Metalation: Lithiation is expected to occur selectively at the C2 position, offering a powerful method for introducing substituents between the two silyl groups.
-
Desilylation: The TMS groups can be readily removed, highlighting their utility as temporary blocking or directing groups.
Future Research Directions:
-
Quantitative Experimental Studies: Systematic experimental studies on the nitration, halogenation, and Friedel-Crafts acylation of this compound are needed to determine product distributions and reaction rates.
-
Advanced Computational Modeling: More sophisticated DFT calculations could provide deeper insights into the transition state geometries and activation energies for various electrophilic attacks, further refining our understanding of the regioselectivity.
-
Comparative Reactivity Studies: A direct experimental comparison of the reactivity of this compound with its 1,2- and 1,4-isomers, as well as with other silylated and alkyl-substituted benzenes, would provide a more complete picture of the substituent effects of the TMS group.
By combining rigorous theoretical modeling with meticulous experimental validation, the full synthetic potential of this compound can be unlocked, providing researchers and drug development professionals with a powerful tool for the construction of complex molecular architectures.
References
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Experiment 1: Friedel-Crafts Acylation. Tufts University. [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
4.1.9: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri-St. Louis. [Link]
-
(PDF) Friedel-Crafts Acylation. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. RSC Publishing. [Link]
-
Friedel-Crafts. Alfred State College of Technology. [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution. MDPI. [Link]
-
Initial lithiation‐quench studies. ResearchGate. [Link]
-
The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Organic Chemistry Data. [Link]
-
An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. ResearchGate. [Link]
-
Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
-
Oxidation of 1,3-di-tert-butylbenzene. The reported yields derive from... ResearchGate. [Link]
-
Optimization of Organolithium Reactions. ACS Publications. [Link]
-
Electrophilic substitution of asymmetrically distorted benzenes within triptycene derivatives. RSC Publishing. [Link]
-
Synthesis and desilylation of Some Bis(trimethylsilyl)alkanes. ResearchGate. [Link]
-
1 NITRATION. nptel.ac.in. [Link]
-
The reaction of tert-Butyl is faster than benzene. Why? Quora. [Link]
-
1,3-Di-tert-butylbenzene. PubChem. [Link]
-
DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. ResearchGate. [Link]
- Improved process for side-chain bromination of alkyl-benzenes.
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- Nitration process.
-
Mechanistic insight of TiCl4 catalyzed formal [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles. RSC Publishing. [Link]
-
Product Class 3: Bromoarenes. Thieme E-Books. [Link]
-
(7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses. [Link]
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Publish Comparison Guide: Isomeric Effects in Poly(tetramethyl-silphenylenesiloxane) (PTMPS)
This guide provides an in-depth technical comparison of polymers derived from bis(silyl)benzene isomers, specifically focusing on the Poly(tetramethyl-silphenylenesiloxane) (PTMPS) class. These materials are critical in high-performance applications ranging from drug delivery membranes to high-temperature elastomers.
Executive Summary
Bis(trimethylsilyl)benzene derivatives serve as the structural backbone for a specialized class of high-performance silicones known as Poly(silarylenesiloxanes) . Unlike conventional polydimethylsiloxane (PDMS), which degrades above 300°C, these polymers incorporate a rigid phenylene ring into the siloxane backbone, significantly enhancing thermal stability and mechanical strength.
The critical differentiator in this product class is isomerism . The choice between 1,4- (para) and 1,3- (meta) substitution patterns on the benzene ring dictates the material's fundamental state—transforming it from a crystalline, insoluble thermoplastic (Para) to an amorphous, soluble elastomer (Meta). This guide objectively compares these isomers to assist researchers in selecting the optimal architecture for membrane, coating, or biomedical applications.
Chemical Architecture & Nomenclature
To ensure scientific accuracy, we must distinguish between the inert precursor and the reactive monomer.
-
Precursor: Bis(trimethylsilyl)benzene (Inert).
-
Reactive Monomer: Bis(hydroxydimethylsilyl)benzene (functionalized for condensation).
The polymer backbone consists of alternating siloxane (
-
Para-Isomer (1,4-PTMPS): Linear, rod-like symmetry. Promotes chain packing.
-
Meta-Isomer (1,3-PTMPS): Kinked, angular geometry. Disrupts packing.
-
Ortho-Isomer (1,2-PTMPS): Sterically hindered. Difficult to synthesize high molecular weights; prone to cyclic oligomerization. Excluded from primary comparison due to limited commercial viability.
Performance Comparison: Para (1,4) vs. Meta (1,3)
The following data aggregates experimental values from differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies.
Table 1: Physicochemical Property Comparison
| Property | 1,4-PTMPS (Para) | 1,3-PTMPS (Meta) | Implication for Application |
| Morphology | Semi-Crystalline | Amorphous | Para for structural parts; Meta for flexible coatings. |
| Glass Transition ( | -20°C | -52°C | Meta retains elasticity at lower cryogenic temperatures. |
| Melting Point ( | 135°C – 160°C | None Detected | Para requires high processing temps; Meta is melt-processable at lower energy. |
| Thermal Stability ( | ~450°C - 500°C | ~450°C - 517°C | Both offer superior stability over PDMS ( |
| Solubility | Low (Hot Toluene/Benzene) | High (THF, CHCl | Meta is ideal for solution-casting films or drug-eluting coatings. |
| Optical Clarity | Opaque/Translucent | Transparent | Meta is preferred for optical sensors or microscopic observation windows. |
| Crystallinity | High | Negligible | Para offers better solvent resistance; Meta offers better permeability. |
Deep Dive: The Mechanism of Isomeric Effect
1. Thermal Transitions (
2. Solubility & Processability:
-
Challenge: 1,4-PTMPS is notoriously difficult to process from solution due to its strong intermolecular forces and crystallinity. It often precipitates out of solution before film formation is complete.
-
Solution: 1,3-PTMPS dissolves readily in common solvents (THF, Chloroform) at room temperature.[1][2] This makes it the superior candidate for spin-coating applications in microelectronics or dip-coating for medical devices.
Experimental Protocols
For researchers synthesizing these materials, the following protocols ensure high molecular weight and structural fidelity.
A. Monomer Synthesis (Grignard Route)
Note: This protocol applies to both isomers by selecting the appropriate dibromobenzene starting material.
-
Activation: Flame-dry a 3-neck round bottom flask under Argon flow. Add Magnesium turnings (2.2 eq) and a crystal of iodine.
-
Grignard Formation: Add 1,x-dibromobenzene (1 eq) in dry THF dropwise. Reflux for 2-3 hours until Mg is consumed.
-
Silylation: Cool to 0°C. Add Chlorodimethylsilane (
, 2.5 eq) dropwise. Reflux overnight. -
Hydrolysis (Critical Step): The resulting bis(dimethylsilyl)benzene (
terminated) must be converted to the disilanol ( ).-
React with buffered aqueous NaOH or use a Pd/C catalyzed hydrolysis in wet THF to prevent self-condensation.
-
Yield: White crystalline solid (Para) or viscous oil/solid (Meta). Recrystallize from hexane/benzene.
-
B. Polymerization (Condensation)
Target: High MW Poly(tetramethyl-silphenylenesiloxane)
-
Reactants: Combine 1,x-bis(hydroxydimethylsilyl)benzene (Monomer) with a catalyst.
-
Catalyst Choice:Tetramethylguanidinium bis-2-ethylhexanoate (TMG) is preferred over simple acids/bases to prevent back-biting and cyclic formation.
-
-
Conditions: Reflux in Toluene using a Dean-Stark trap to continuously remove water (the byproduct of condensation).
-
Time: 12–24 hours.
-
-
Work-up:
-
Para: Pour hot solution into Methanol. The polymer will precipitate as a fibrous white solid.
-
Meta: Concentrate solution, then precipitate in Methanol/Water mix.
-
-
Drying: Vacuum dry at 60°C for 24 hours.
C. Characterization Checklist (Self-Validating)
-
¹H-NMR: Verify the ratio of Phenyl protons (7.3-7.6 ppm) to Silyl-Methyl protons (0.3 ppm). Integration should match theoretical 4:12 ratio.
-
DSC: Run a Heat-Cool-Heat cycle (-100°C to 200°C).
-
Validation: If 1,4-PTMPS shows no
on the second heat, the sample may be low MW or quenched too fast.
-
-
GPC: Use Polystyrene standards. Target
Da for mechanical integrity.
Mechanistic Logic & Workflow
The following diagrams visualize the synthesis logic and the structure-property relationship.
Figure 1: Structure-Property Determinism
Caption: Causal pathway linking molecular geometry to macroscopic thermal and physical properties.
Figure 2: Synthesis Workflow
Caption: Step-by-step synthetic route from halogenated precursor to final high-performance polymer.
References
-
Merker, R. L., & Scott, M. J. (1964). The Synthesis and Properties of Poly(tetramethyl-p-silphenylenesiloxane). Journal of Polymer Science Part A: General Papers. Link
- Dvornic, P. R., & Lenz, R. W. (1990). High Temperature Siloxane Elastomers. Hüthig & Wepf.
-
Zhang, R., et al. (2006). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative. Polymer Bulletin. Link
-
Papkov, V. S., et al. (1984). Phase transitions and physical state of poly(tetramethyl-p-silphenylene-siloxane). Journal of Polymer Science: Polymer Physics Edition. Link
-
Lai, Y. C., et al. (1995). Synthesis and characterization of poly(silarylene-siloxane)s. Journal of Applied Polymer Science. Link
Sources
Head-to-head comparison of different synthetic routes to 1,3-Bis(trimethylsilyl)benzene
[1]
Executive Summary
1,3-Bis(trimethylsilyl)benzene (CAS: 2060-89-1) is a critical organosilicon building block used in the synthesis of advanced polymers, dendrimers, and as a sterically demanding ligand backbone in organometallic catalysis. Unlike its ortho isomer (a benzyne precursor), the meta isomer is stable and serves as a robust scaffold.
This guide compares the three primary synthetic strategies available to researchers:
-
The Classical Grignard Route: The most reliable method for laboratory-scale synthesis, utilizing 1,3-dibromobenzene.
-
Reductive Silylation (Barbier-Type): A cost-effective route for larger scales using 1,3-dichlorobenzene, though requiring specific activation methods.
-
Ir-Catalyzed C-H Silylation: An emerging, atom-economical approach suitable for late-stage functionalization, though currently limited by catalyst cost and regioselectivity challenges.
Head-to-Head Analysis
Comparative Metrics Table
| Feature | Route A: Grignard (Two-Step/One-Pot) | Route B: Reductive Silylation | Route C: Ir-Catalyzed C-H Activation |
| Starting Material | 1,3-Dibromobenzene | 1,3-Dichlorobenzene | Benzene / Phenyltrimethylsilane |
| Reagents | Mg, TMSCl, THF | Mg (or Na), TMSCl, HMPA/DMI | [Ir(cod)OMe]₂, Ligand, HSiEt₃/TMS-H |
| Yield | High (75–90%) | Moderate to High (60–85%) | Variable (40–70%) |
| Cost | High (Bromide precursor) | Low (Chloride precursor) | Very High (Ir Catalyst + Ligand) |
| Scalability | Good (Exothermic control needed) | Excellent (Industrial preferred) | Poor (Dilute conditions) |
| Safety Profile | Moderate (Ether/THF flammability) | Low/Moderate (HMPA is carcinogenic; DMI is safer) | High (Mild conditions, no pyrophorics) |
| Purification | Distillation (Easy) | Distillation (Can be difficult to separate mono-silyl) | Chromatography (Difficult separation) |
Detailed Technical Analysis
Route A: The Classical Grignard Approach (Recommended for Lab Scale)
This is the "Gold Standard" for research laboratories. 1,3-Dibromobenzene is reactive enough to form the di-Grignard reagent in THF without exotic activation methods.
-
Mechanism: Sequential formation of mono- and di-magnesium species followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).
-
Key Advantage: High reliability. The C-Br bond insertion is facile.
-
Critical Control Point: The reaction is highly exothermic. Controlled addition of the bromide to the Mg/THF slurry is essential to prevent runaway reactions and Wurtz-type homocoupling byproducts.
Route B: Reductive Silylation (Barbier Conditions)
For scales >100g, the cost of 1,3-dibromobenzene becomes prohibitive. 1,3-Dichlorobenzene is significantly cheaper but the C-Cl bond is inert to standard Mg turnings in THF.
-
Mechanism: In situ generation of a silyl-magnesium species or radical anion intermediates.
-
Activation: Requires either:
-
Safety Note: If using Na dispersion (Wurtz-Fittig conditions), extreme care regarding pyrophoricity is required.
Route C: Iridium-Catalyzed C-H Silylation
An academic frontier utilizing C-H activation. While elegant, it suffers from regioselectivity issues (forming mixtures of meta and para isomers) unless specific directing groups are employed.
-
Mechanism: Ir(I)/Ir(III) catalytic cycle involving oxidative addition of the hydrosilane followed by C-H activation.
-
Utility: Best reserved for installing TMS groups on complex molecules where halogen precursors are not available.
Visualized Workflows (Graphviz)
Figure 1: Decision Matrix for Route Selection
Caption: Decision tree for selecting the optimal synthetic route based on scale, cost, and substrate availability.
Figure 2: Reaction Scheme for Route A (Grignard)
Caption: Step-wise transformation in the classical Grignard synthesis.
Experimental Protocol: The "Gold Standard" (Route A)
Objective: Synthesis of this compound (10 g scale). Method: Modified Grignard (One-Pot Barbier-like initiation preferred for safety).
Materials:
-
1,3-Dibromobenzene (23.6 g, 100 mmol)
-
Magnesium turnings (5.3 g, 220 mmol) - Mechanically activated (crushed) under N₂
-
Chlorotrimethylsilane (TMSCl) (24.0 g, 220 mmol)
-
Anhydrous THF (150 mL)
-
Iodine (one crystal) or 1,2-Dibromoethane (0.5 mL) as initiator.
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel. Add the Mg turnings.
-
Activation: Cover Mg with minimal THF (20 mL). Add the iodine crystal. Heat gently with a heat gun until the iodine color fades (indicating Mg activation).
-
Co-Addition Strategy (Crucial for Yield):
-
Mix the 1,3-dibromobenzene and TMSCl together in the addition funnel with the remaining THF (130 mL). Note: This "Barbier" modification prevents the formation of oligomeric byproducts common in di-Grignard formation.
-
-
Reaction:
-
Add 5-10 mL of the mixture to the activated Mg to initiate the reaction (look for exotherm/bubbling).
-
Once initiated, maintain a gentle reflux by dropwise addition of the remaining solution over 1-2 hours.
-
Self-Validation: If reflux stops, stop addition and reheat. Do not accumulate unreacted bromide.
-
-
Completion: After addition, reflux for an additional 2-4 hours. The Mg should be mostly consumed.
-
Workup:
-
Cool to 0°C.
-
Quench carefully with Saturated NH₄Cl (aq). Caution: Exothermic.
-
Extract with Diethyl Ether or Hexanes (3 x 50 mL).
-
Wash combined organics with Brine, dry over MgSO₄.
-
-
Purification:
Expected Yield: 80-88%
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(trimethylsilyl)benzene
Introduction: As researchers and drug development professionals, our work with specialized reagents like 1,3-Bis(trimethylsilyl)benzene is foundational to innovation. This organosilicon compound, with its unique reactivity profile, is a valuable tool in organic synthesis. However, its responsible handling and disposal are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of this compound, ensuring that every step is understood, validated, and executed with the highest degree of safety and integrity.
Part 1: Hazard Assessment & Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This proactive assessment informs every subsequent decision, from the selection of personal protective equipment to the segregation of waste streams.
Core Hazard Identification
This compound is a liquid organosilicon compound. While some safety data sheets (SDS) for related isomers do not classify it as a hazardous substance, others identify it as a flammable or combustible liquid.[1][2][3][4] This discrepancy necessitates a conservative approach; the compound should always be handled as a flammable substance. The primary risks are associated with flammability and direct contact.
| Hazard Classification | Description & Precautionary Action | Supporting Sources |
| Flammability | Flammable or Combustible Liquid. Vapors may form flammable mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[2][5] |
| Health Hazards | Not officially classified as a health hazard, but direct contact may cause skin or eye irritation.[2][6][7] Inhalation of vapors should be avoided.[2] | Avoid contact with skin, eyes, and clothing.[1][4] Ensure adequate ventilation or use in a chemical fume hood.[2][5][8] |
| Environmental Hazards | Not classified as environmentally hazardous, but release into the environment should be prevented.[2][4] | Do not empty into drains or sewers.[6][9] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first line of defense. The following ensemble is mandatory when handling or disposing of this compound:
-
Hand Protection: Wear protective gloves. Nitrile gloves are a common and effective choice for incidental contact with many organic liquids. Always consult your institution's specific glove compatibility charts.[1]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[1][2]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and boots may be necessary.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[2][8] If engineering controls are insufficient, a respirator may be required.[1]
Part 2: Step-by-Step Disposal & Spill Management Procedures
The fundamental principle for the disposal of this compound is that it must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general trash.[6][9] The only acceptable final disposition is through a licensed and approved waste disposal facility.[2][3][4]
Decontamination of Empty Containers
An "empty" container is never truly empty and must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Each rinse should be collected and transferred into a designated halogen-free organic waste container. This rinsate is now considered hazardous waste.
-
Container Defacing: Completely deface or remove the original label to prevent misidentification.
-
Final Disposal: Once decontaminated and the label is removed, the container can typically be disposed of according to institutional guidelines for clean glassware or plastic.
Disposal of Unused this compound
-
Waste Collection: Carefully transfer the unwanted chemical into a designated, properly sealed, and clearly labeled hazardous waste container. The container should be compatible with organic liquids.
-
Labeling: The waste label must be filled out completely and accurately, including the full chemical name "this compound" and an estimation of the quantity. Do not use abbreviations.
-
Segregation: Store this waste container separately from incompatible materials, particularly strong oxidizing agents.[1]
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup. Containers must always be closed during storage, except when adding waste.[10]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent escalation.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.[5][11]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to surround and cover the spill.[5][11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth and any contaminated PPE for disposal in the same hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[11][12]
Part 3: The Disposal Workflow: A Decision-Making Framework
The following diagram outlines the logical flow for managing this compound from use to disposal. This workflow ensures that all potential scenarios are handled with a consistent, safety-first approach.
Caption: Decision workflow for proper waste stream management.
Part 4: The Scientific Rationale Behind Disposal Choices
Understanding the chemistry of this compound is key to appreciating the logic behind these disposal protocols.
Preferred Disposal Method: Incineration
For most organic compounds, and particularly for organosilicon compounds, high-temperature incineration is the environmentally preferred disposal method.[8] The rationale is twofold:
-
Complete Destruction: Incineration at high temperatures ensures the complete thermal decomposition of the organic molecule, preventing the release of the parent compound into the environment.
-
Benign Byproducts: The combustion of this compound yields carbon dioxide (CO₂), water (H₂O), and amorphous silicon dioxide (SiO₂), also known as silica.[13][14] Amorphous silica is a relatively inert and non-hazardous material, posing significantly less risk than its crystalline counterpart.[13][15]
Critical Chemical Incompatibilities
Improper segregation of chemical waste can lead to dangerous reactions. This compound waste must be kept separate from:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.[1]
-
Strong Acids and Bases: While silyl ethers are relatively stable, they can undergo hydrolysis under strong acidic or basic conditions to cleave the silicon-oxygen bond.[16][17] While not explosive, this reaction can generate heat and different chemical byproducts, which is undesirable in a waste container.
By adhering to these scientifically-backed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
-
New Jersey Department of Health. (n.d.). TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bis(trimethylsilyl)amine. [Link]
-
Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). (2020, December 4). Letter to American Composites Manufacturers Association. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
MDPI. (2023, November 13). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). [Link]
-
Inchem.org. (n.d.). ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. [Link]
-
Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
- Google Patents. (n.d.). US3172874A - Polyureas containing silyl groups.
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1053 - Respirable crystalline silica. [Link]
-
MDPI. (2022, November 28). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 1,3-Bis(trimethylsilyl)benzene
For the modern researcher, mastery over the tools of the trade extends beyond the theoretical to the tangible—the very molecules we manipulate. 1,3-Bis(trimethylsilyl)benzene, a versatile organosilicon compound, is a valuable reagent in organic synthesis. However, its utility is matched by the imperative for meticulous handling to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, from initial risk assessment to final disposal.
Understanding the Hazard Landscape
While some supplier safety data sheets (SDS) may not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, a deeper scientific evaluation compels a more cautious approach. The European Chemicals Agency (ECHA) has not established a harmonized classification for this specific isomer.[1] However, data for the structurally similar 1,4-Bis(trimethylsilyl)benzene indicates that it is a skin, eye, and respiratory irritant. Prudence dictates that we handle the 1,3-isomer with the assumption of similar irritant properties. Furthermore, related aromatic hydrocarbons are known to have varying degrees of toxicity and flammability.[2][3] Therefore, a comprehensive safety protocol is not merely a recommendation but a necessity.
Table 1: Hazard Profile and Key Safety Considerations
| Hazard Aspect | Associated Risk & Rationale | Recommended Precaution |
| Contact Hazard | Based on data for analogous compounds, presumed to be an irritant to the skin, eyes, and respiratory tract. Direct contact can lead to redness, itching, and discomfort. | Minimize all direct contact through the stringent use of appropriate Personal Protective Equipment (PPE). |
| Inhalation Hazard | As a liquid with a noticeable boiling point, it can volatilize, especially under heating or reduced pressure. Inhalation of vapors may cause respiratory irritation. | All handling of open containers must be conducted in a certified chemical fume hood with adequate airflow. |
| Flammability | While not highly flammable, it is a combustible liquid. Vapors can form flammable mixtures with air. | Store away from ignition sources. Use non-sparking tools and ensure proper grounding of equipment.[4] |
| Reactivity | Stable under normal conditions, but can react with strong oxidizing agents. Hydrolysis, while not rapid, can occur in the presence of moisture. | Store away from incompatible materials. Handle under an inert atmosphere if the experiment is sensitive to moisture. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the cornerstone of safe chemical handling. The "why" behind each piece of equipment is as crucial as the equipment itself.
Hand Protection
Standard disposable nitrile gloves offer baseline protection for incidental contact but have poor resistance to many aromatic hydrocarbons.[5][6][7] For prolonged handling or in the event of a spill, a more robust glove is required.
-
Primary Recommendation: Viton/Butyl gloves offer excellent resistance to aromatic hydrocarbons.[8]
-
Alternative: Butyl rubber gloves provide good protection, though they are less effective against aromatic hydrocarbons than Viton/Butyl blends.[8][9]
-
Double Gloving: For intricate tasks requiring greater dexterity, a common practice is to wear a thinner nitrile glove underneath a more resistant glove. This provides a warning layer; if the outer glove is compromised, the inner glove provides temporary protection while you retreat to a safe area to change gloves.
Eye and Face Protection
-
Safety Glasses: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for any work with this compound.
-
Chemical Goggles: When there is a risk of splashing, chemical goggles that form a seal around the eyes are mandatory.
-
Face Shield: For larger volume transfers or when working with heated material, a face shield should be worn in conjunction with chemical goggles to protect the entire face.
Body Protection
A standard flame-resistant lab coat is required. For significant handling operations, a chemically resistant apron over the lab coat provides an additional barrier. Ensure that clothing covers all exposed skin, and closed-toe shoes are always mandatory in a laboratory setting.
Respiratory Protection
All work with this compound should be performed within a properly functioning chemical fume hood. If a situation arises where the concentration of vapors may exceed the occupational exposure limit and a fume hood is not available or malfunctioning, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3][10] A proper fit test and training are required before using a respirator.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Segregate: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials, particularly strong oxidizing agents.
-
Containment: Store bottles in secondary containment trays to contain any potential leaks.
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
If the reaction is air or moisture-sensitive, prepare a dry, inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.[4]
-
-
Dispensing:
-
For transfers from a sealed bottle, use a syringe with a long needle to draw the liquid.
-
If transferring larger volumes, use a cannula or a pressure-equalizing addition funnel.
-
Always perform transfers in the fume hood.
-
-
During Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Maintain the inert atmosphere if required.
-
-
Post-Reaction:
-
Quench any reactive materials safely according to established laboratory procedures.
-
Clean all glassware and equipment thoroughly.
-
Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Preparation for the unexpected is a hallmark of a proficient scientist.
Spill Response
The appropriate response to a spill is dictated by its size and location.
Table 2: Spill Response Protocol
| Spill Size | Location | Action |
| Minor Spill | In Fume Hood | 1. Contain the spill with absorbent pads or sand. 2. Wearing appropriate PPE, collect the absorbed material into a labeled waste container. 3. Wipe the area with a suitable solvent and then with soap and water. 4. Dispose of all contaminated materials as hazardous waste. |
| Minor Spill | Outside Fume Hood | 1. Alert others in the lab. 2. If flammable, eliminate all ignition sources. 3. Increase ventilation by opening sashes of nearby fume hoods. 4. Follow the steps for a minor spill in a fume hood. |
| Major Spill | Anywhere | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately. 3. If there is a fire or medical emergency, call emergency services. 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so. |
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Emergency Response Logic
Caption: Decision-making process for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle, ensuring the safety of both personnel and the environment.
Waste Segregation and Collection
-
Aqueous Waste: Collect aqueous waste containing this compound in a dedicated, labeled container. Do not mix with other waste streams.
-
Organic Waste: Collect organic waste containing this compound in a separate, labeled container. Be mindful of incompatibilities with other organic solvents.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials) must be collected in a labeled, sealed container.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on local regulations.
-
Deface Label: Completely remove or deface the original label.
-
Dispose: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling.
Final Disposal
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety department.[11] Never pour this chemical or its waste down the drain.
By integrating these principles of hazard awareness, meticulous preparation, and responsible action into your daily laboratory practice, you can confidently and safely harness the synthetic potential of this compound, advancing your research while upholding the highest standards of safety and scientific integrity.
References
-
OSHA Glove Selection Chart . Occupational Safety and Health Administration. [Link]
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Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety. [Link]
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-
SAFE HANDLING OF SiH SILICONE PRODUCTS . isere.gouv.fr. [Link]
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Substance Information - this compound . European Chemicals Agency (ECHA). [Link]
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1,3-Bis[(trimethylsilyl)ethynyl]benzene . PubChem. [Link]
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Nitrile Glove Chemical Resistance Guide . S&G Gloves. [Link]
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Benzene - Substance Information . European Chemicals Agency (ECHA). [Link]
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Mesitylene - Substance Information . European Chemicals Agency (ECHA). [Link]
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Bicyclic (Alkyl)(Amino)Imine-Anchored Diphosphine and Its Radical Cation . ACS Publications. [Link]
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(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate . Organic Syntheses. [Link]
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Laboratory chemical waste disposal guidelines . University of Otago. [Link]
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Laboratory Hazardous Waste Disposal Guideline . UNSW Sydney. [Link]
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Glove Selection Chart - Chemical Breakthrough Times . All Safety Products. [Link]
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Substance Information - 1,4-diethylbenzene . European Chemicals Agency (ECHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
